(S)-Methyl 2-aminopentanoate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNYRVZHKRFIW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556163 | |
| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-30-6 | |
| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl 2-aminopentanoate hydrochloride and Related Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Methyl 2-aminopentanoate hydrochloride, a chiral amino acid ester of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific data for this exact compound, this guide also presents detailed information on closely related and structurally similar amino acid esters. The content herein covers physicochemical properties, detailed experimental protocols for synthesis, and key applications, particularly focusing on their role as building blocks in peptide synthesis and as chiral intermediates in the development of novel therapeutics. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through workflow and pathway diagrams.
Introduction and Identification
This compound is the hydrochloride salt of the methyl ester of (S)-2-aminopentanoic acid (L-norvaline). As a chiral building block, it holds potential for various applications in medicinal chemistry and materials science. However, a unique and consistently cited CAS number for this compound is not readily found in major chemical databases. Instead, data is often available for its enantiomer, isomers, or closely related analogues. This guide will address the specified compound while providing concrete data from these related molecules to offer a thorough technical understanding.
Chiral amines and amino acid esters are crucial intermediates in the pharmaceutical and chemical industries, serving as foundational scaffolds for new biologically active molecules.[1] The stereochemistry, in this case, the (S)-configuration, is critical for specific interactions within biological systems.
Physicochemical Properties of Related Amino Acid Esters
To provide a quantitative reference, the following tables summarize the key physicochemical properties of several structurally related amino acid methyl ester hydrochlorides. This data is essential for designing synthetic routes, purification strategies, and for understanding the compounds' behavior in various experimental conditions.
Table 1: General Properties of Related Amino Acid Ester Hydrochlorides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| (R)-Methyl 2-aminopentanoate hydrochloride | 619330-91-5 | C₆H₁₄ClNO₂ | 167.63[2] | Solid |
| (S)-Methyl 2-aminobutanoate hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61[3][4] | White Crystalline Solid[3] |
| (S)-Methyl 4-aminopentanoate hydrochloride | 160845-14-8 | C₆H₁₄ClNO₂ | 167.63[5] | Not Specified |
| L-Arginine methyl ester hydrochloride | 22888-59-1, 18598-71-5 | C₇H₁₇ClN₄O₂ | 224.69[6] | Not Specified |
Table 2: Thermal and Solubility Data of Related Amino Acid Ester Hydrochlorides
| Compound Name | Melting Point (°C) | Storage Temperature | Solubility |
| (R)-Methyl 2-aminopentanoate hydrochloride | Not Specified | Refrigerator | Not Specified |
| (S)-Methyl 2-aminobutanoate hydrochloride | 116–117[3][7] | Room Temperature[3][4] | Water-soluble[3] |
| (S)-Methyl 4-aminopentanoate hydrochloride | Not Specified | Not Specified | Soluble in polar solvents[5] |
| L-Arginine methyl ester hydrochloride | Not Specified | Not Specified | Not Specified |
Synthesis and Manufacturing
Amino acid methyl ester hydrochlorides are typically synthesized via the Fischer esterification of the parent amino acid with methanol in the presence of an acid catalyst. The most common and effective methods employ thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[8] These methods are broadly applicable to a wide range of natural and unnatural amino acids.[8][9]
General Synthesis Workflow
The general process for synthesizing an amino acid methyl ester hydrochloride involves three main stages: esterification, workup (isolation), and purification.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. methyl (R)-2-aminopentanoate hydrochloride - CAS:619330-91-5 - Abovchem [abovchem.com]
- 3. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (S)-Methyl 4-aminopentanoate hydrochloride (1608459-14-8) for sale [vulcanchem.com]
- 6. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride | C7H17ClN4O2 | CID 12714065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-aminopentanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Methyl 2-aminopentanoate hydrochloride, a chiral amino acid ester derivative of interest in various research and development applications. This document outlines its chemical identity, summarizes its known physical and chemical characteristics, and provides detailed experimental protocols for their determination.
Chemical Identity and Structure
This compound, also known as L-Norvaline methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-norvaline. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form.[1]
Molecular Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 56558-30-6 | [2][3] |
| Molecular Formula | C6H14ClNO2 | [2] |
| Molecular Weight | 167.63 g/mol | [2][4] |
| Melting Point | 109-113°C | [2] |
| Boiling Point | Data not available | |
| Aqueous Solubility | Expected to be water-soluble | [1][5] |
| pKa | Data not available | |
| Specific Optical Rotation | +22° (c=1 in MeOH) | [2] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
The melting point of a crystalline solid is a critical indicator of its purity.
Experimental Workflow:
Figure 2: Workflow for melting point determination.
Detailed Protocol:
-
Sample Preparation: A small amount of this compound is finely ground to a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Approximate Melting Point: A preliminary determination is performed by heating the sample rapidly to get an approximate melting range.
-
Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
The equilibrium shake-flask method is a standard procedure to determine the aqueous solubility of a compound.
Detailed Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific titration method.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
The pKa values of the ionizable groups in this compound can be determined by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the titrant.
-
Titration with Base: A separate, fresh solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation is a characteristic property.
Detailed Protocol:
-
Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol) to a precise concentration (c, in g/mL).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c).[6] The result is reported with the solvent, concentration, temperature, and wavelength used.
References
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]
- 3. scbt.com [scbt.com]
- 4. methyl (R)-2-aminopentanoate hydrochloride - CAS:619330-91-5 - Abovchem [abovchem.com]
- 5. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 6. L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Norvaline Methyl Ester Hydrochloride: A Technical Guide
Introduction
L-Norvaline methyl ester hydrochloride is a derivative of the proteinogenic amino acid L-norvaline. It is a key building block and intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents.[1] As the hydrochloride salt of the methyl ester, the compound exhibits improved stability and handling characteristics compared to its free base form. This guide provides a detailed overview of its structural formula, physicochemical properties, a representative synthesis protocol, and key applications for researchers and drug development professionals. Its role as an arginase inhibitor makes it a compound of interest for therapeutic applications where modulating arginine metabolism and enhancing nitric oxide production is beneficial, such as in cardiovascular and metabolic diseases.[1]
Chemical Structure and Properties
The structure of L-Norvaline methyl ester hydrochloride consists of a pentanoic acid backbone with an amino group at the alpha-position (carbon-2) and a methyl ester at the carboxyl group. The hydrochloride salt is formed at the primary amine.
-
IUPAC Name: methyl (2S)-2-aminopentanoate hydrochloride
-
Canonical SMILES: CCCC--INVALID-LINK--N.Cl
-
InChIKey: IODNYRVZHKRFIW-JEDNCBNOSA-N[2]
Physicochemical Data
The quantitative properties of L-Norvaline methyl ester hydrochloride are summarized in the table below. Data is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂·HCl or C₆H₁₄ClNO₂ | [1][2][3][4] |
| Molecular Weight | 167.63 g/mol | [2][4][5][6] |
| Appearance | White to off-white solid powder | [1][2] |
| Melting Point | 98 - 113 °C | [1][4] |
| Purity | ≥98% | [4] |
| Optical Rotation | +21 ± 2° (c=1 in EtOH) | [1] |
| Flash Point | 73.2 °C | [2] |
| Storage Conditions | 0 - 8 °C, tightly sealed, dry, well-ventilated | [1][2][7] |
Synthesis Protocol: Fischer-Speier Esterification
The most common method for preparing L-Norvaline methyl ester hydrochloride is the Fischer-Speier esterification of L-Norvaline using methanol as both the solvent and reagent, catalyzed by a strong acid source like thionyl chloride (SOCl₂) or hydrogen chloride gas. The following protocol is a representative example based on established methods for amino acid esterification.[8][9]
Materials:
-
L-Norvaline
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Ice-salt bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 100 mL of anhydrous methanol.
-
Cool the flask to -10 °C using an ice-salt bath.
-
Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise to the stirred methanol via the dropping funnel. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, stir the solution for an additional 30 minutes at -10 °C.
-
-
Esterification Reaction:
-
Slowly add 1.0 equivalent of L-Norvaline to the cold methanolic HCl solution in portions.
-
Once the L-Norvaline is fully added, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 3-4 hours, then heat the mixture to reflux (approximately 65 °C) and maintain for 7-9 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the excess methanol and dissolved HCl/SO₂ under reduced pressure using a rotary evaporator.
-
The resulting residue, a viscous oil or semi-solid, contains the crude L-Norvaline methyl ester hydrochloride.
-
-
Purification:
-
Dissolve the crude residue in a minimum amount of anhydrous methanol.
-
Transfer the solution to a beaker and slowly add anhydrous diethyl ether while stirring until the solution becomes persistently cloudy, inducing precipitation.
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold diethyl ether, and dry under vacuum.
-
Synthesis Workflow Diagram
The diagram below illustrates the key steps in the Fischer-Speier esterification of L-Norvaline.
Caption: Synthesis workflow for L-Norvaline Methyl Ester Hydrochloride.
Applications in Research and Development
L-Norvaline methyl ester hydrochloride is a versatile tool utilized across several scientific disciplines:
-
Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including peptide-based drugs and inhibitors targeting metabolic disorders.[1]
-
Biochemical Research: The compound is used in studies of amino acid metabolism and protein synthesis.[1] Its ability to inhibit the arginase enzyme is of particular interest, as this action increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism is explored in the context of cardiovascular health and athletic performance.[1]
-
Neuroscience: Researchers are investigating its potential for neuroprotective effects, making it a relevant compound in the study of neurodegenerative diseases.[1]
Safety and Handling
According to available Safety Data Sheets (SDS), L-Norvaline methyl ester hydrochloride is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[10] However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7][12] Recommended storage temperature is typically between 0-8 °C.[1][2]
-
Fire Fighting: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinction.[7][11] Thermal decomposition may produce hazardous gases, including oxides of carbon and nitrogen, and hydrogen chloride gas.[7][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]
- 5. L-Norvaline methyl ester hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 6. L-Norvaline methyl ester hydrochloride : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. peptide.com [peptide.com]
- 8. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 9. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
(S)-Methyl 2-aminopentanoate hydrochloride molecular weight
An In-depth Technical Guide on the Molecular Weight of (S)-Methyl 2-aminopentanoate hydrochloride
For researchers, scientists, and drug development professionals, precise molecular characterization is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a key parameter for a wide range of experimental and developmental applications.
Chemical Identity
This compound is the hydrochloride salt of the methyl ester of the amino acid (S)-norvaline. Its stereochemistry, denoted by the (S) configuration, is a critical aspect of its chemical identity. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.
Molecular Formula and Weight
The molecular formula and weight are essential for quantitative analysis, including stoichiometry, solution preparation, and analytical characterization. The enantiomer, (R)-Methyl 2-aminopentanoate hydrochloride, possesses the same molecular formula and weight.[1]
A summary of the key quantitative data is presented in the table below.
| Parameter | Value |
| Molecular Formula | C₆H₁₄ClNO₂[1] |
| Molecular Weight | 167.63 g/mol [1] |
| CAS Number (R-enantiomer) | 619330-91-5[1] |
Determination of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₆H₁₄ClNO₂).
Experimental Protocol for Molecular Weight Calculation:
-
Identify the atomic composition from the molecular formula:
-
Carbon (C): 6 atoms
-
Hydrogen (H): 14 atoms
-
Chlorine (Cl): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 2 atoms
-
-
Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
-
C: ~12.011 g/mol
-
H: ~1.008 g/mol
-
Cl: ~35.453 g/mol
-
N: ~14.007 g/mol
-
O: ~16.000 g/mol
-
-
Calculate the total mass for each element in the molecule:
-
Mass of Carbon = 6 * 12.011 g/mol = 72.066 g/mol
-
Mass of Hydrogen = 14 * 1.008 g/mol = 14.112 g/mol
-
Mass of Chlorine = 1 * 35.453 g/mol = 35.453 g/mol
-
Mass of Nitrogen = 1 * 14.007 g/mol = 14.007 g/mol
-
Mass of Oxygen = 2 * 16.000 g/mol = 32.000 g/mol
-
-
Sum the masses to determine the molecular weight of the compound:
-
Molecular Weight = 72.066 + 14.112 + 35.453 + 14.007 + 32.000 = 167.638 g/mol
-
The calculated value is consistent with the cited literature value of 167.63 g/mol .
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical's identity to the determination of its molecular weight.
References
An In-depth Technical Guide to the Synthesis of L-Norvaline Methyl Ester Hydrochloride
This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Norvaline methyl ester hydrochloride, a valuable intermediate in peptide synthesis and various pharmaceutical applications.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
L-Norvaline methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-norvaline. The esterification of the carboxylic acid group in L-norvaline to its methyl ester is a crucial step to protect it during peptide synthesis, preventing the formation of unwanted side products.[2] This guide details two prevalent and effective methods for this transformation: the thionyl chloride method and the trimethylchlorosilane method.
Synthesis Pathways
Two primary methods are widely employed for the synthesis of L-Norvaline methyl ester hydrochloride:
-
Method A: Reaction with Thionyl Chloride (SOCl₂) in Methanol. This is a traditional and robust method for the esterification of amino acids.[2][3]
-
Method B: Reaction with Trimethylchlorosilane (TMSCl) in Methanol. This method offers a milder and often more convenient alternative to the thionyl chloride method, providing good to excellent yields under ambient conditions.[4][5]
The overall reaction for both pathways is illustrated below:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthesis methods.
| Parameter | Method A: Thionyl Chloride | Method B: Trimethylchlorosilane |
| L-Norvaline | 1.0 equivalent | 1.0 equivalent |
| Methanol | Solvent | Solvent |
| Esterification Reagent | Thionyl Chloride (SOCl₂) | Trimethylchlorosilane (TMSCl) |
| Reagent Molar Ratio | 1.1 - 1.5 equivalents | 2.0 equivalents |
| Reaction Temperature | 0°C to reflux (typically 65-70°C) | Room Temperature (approx. 25°C) |
| Reaction Time | 2 - 24 hours | 12 - 15 hours |
| Reported Yield | Good to Excellent | Good to Excellent (up to 91%)[5] |
Experimental Protocols
Method A: Synthesis using Thionyl Chloride in Methanol
This protocol is adapted from established procedures for the esterification of amino acids.[2][3][6]
Materials:
-
L-Norvaline
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry tert-Butyl Methyl Ether (t-BME)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-Norvaline (1.0 eq.) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.
-
To the resulting residue, add dry tert-butyl methyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold tert-butyl methyl ether.
-
Dry the product under vacuum to obtain L-Norvaline methyl ester hydrochloride as a white crystalline solid.
Method B: Synthesis using Trimethylchlorosilane in Methanol
This protocol is based on a milder and more convenient esterification procedure.[4][5]
Materials:
-
L-Norvaline
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add L-Norvaline (1.0 eq.).
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the L-Norvaline and stir.
-
Add anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature for 12-15 hours.[5] Monitor the reaction progress by TLC.
-
Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the L-Norvaline methyl ester hydrochloride product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of L-Norvaline methyl ester hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pianetachimica.it [pianetachimica.it]
- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 6. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Solubility of (S)-Methyl 2-aminopentanoate hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Methyl 2-aminopentanoate hydrochloride, also known as L-Norvaline methyl ester hydrochloride. Given the limited direct quantitative solubility data for this specific compound in the public domain, this document synthesizes qualitative information, presents quantitative data for analogous compounds, and offers detailed experimental protocols for determining its solubility in various organic solvents.
Core Concepts in Solubility of Amino Acid Ester Hydrochlorides
This compound is an amino acid ester salt. The solubility of such compounds is governed by the interplay of their ionic hydrochloride group and the organic ester moiety. The hydrochloride salt form generally enhances stability and solubility in polar solvents, particularly water. Conversely, its ionic nature tends to decrease solubility in non-polar organic solvents.
For applications requiring high solubility in organic media, it is a common practice to convert the hydrochloride salt to its free base form. This is typically achieved by neutralization with a mild base, which removes the ionic charge and increases lipophilicity, thereby improving solubility in less polar organic solvents.
Qualitative Solubility Profile
Based on the general principles of solubility for amino acid ester hydrochlorides, the expected qualitative solubility of this compound is as follows:
-
High to Moderate Solubility: In polar protic solvents like water and lower alcohols (methanol, ethanol), where the ionic nature of the hydrochloride salt can be stabilized.
-
Low to Insoluble: In non-polar aprotic solvents such as ethers (diethyl ether), and hydrocarbons (hexanes).
-
Variable Solubility: In polar aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), the solubility can be variable and may be enhanced by the formation of the free amine.
Quantitative Solubility Data for Analogous Compounds
| Solvent | Analogous Compound | Approximate Solubility | Temperature (°C) | Reference |
| Ethanol | L-Alanine methyl ester hydrochloride | ~30 mg/mL | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | L-Alanine methyl ester hydrochloride | ~20 mg/mL | Not Specified | [1] |
| Dimethylformamide (DMF) | L-Alanine methyl ester hydrochloride | ~20 mg/mL | Not Specified | [1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | L-Alanine methyl ester hydrochloride | ~10 mg/mL | Not Specified | [1] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound, the following established experimental methods are recommended.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials and Apparatus:
-
This compound (pure solid)
-
Solvent of interest
-
Vials or flasks with secure caps
-
Thermostatic shaking water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Securely cap the vial and place it in a thermostatic shaking water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.[2]
-
After reaching equilibrium, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.[2]
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved solute using a validated analytical method.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.
Procedure:
-
Prepare a saturated solution at a specific temperature using the shake-flask method (steps 1-4).
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed dish.
-
Weigh the dish containing the solution (W₂).
-
Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it again (W₃).
-
The mass of the dissolved solid is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).
-
Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
A Technical Guide to Sourcing and Qualifying High-Purity (S)-Methyl 2-aminopentanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-aminopentanoate hydrochloride, also known as L-Norvaline methyl ester hydrochloride, is a crucial chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereochemical integrity is paramount, as the biological activity of a final drug candidate often depends on a single enantiomer. This guide provides an in-depth overview of sourcing high-purity material, presents typical quality control specifications, and details the analytical methodologies required for its qualification.
Sourcing and Supplier Qualification Workflow
The procurement of high-purity chiral reagents requires a rigorous qualification process to ensure both chemical and enantiomeric purity. A failure to adequately qualify a supplier or a specific batch of material can have significant consequences on experimental outcomes, leading to delays and potential misinterpretation of research data. The following workflow outlines a standard procedure for qualifying a new supplier of a critical reagent like this compound.
Commercial Availability and Specifications
While numerous vendors supply amino acid derivatives, obtaining high-purity this compound requires careful selection. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed analytical data. Although specifications can vary, the table below summarizes a typical profile for a high-purity batch suitable for research and drug development.
| Parameter | Specification | Typical Analytical Method |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity | ≥ 99.0% | HPLC (High-Performance Liquid Chromatography) |
| Enantiomeric Purity | ≥ 99.5% e.e. (enantiomeric excess) | Chiral HPLC |
| Solubility | Soluble in Water, Methanol | Visual Inspection |
| Residual Solvents | To be specified (e.g., < 0.5%) | GC-HS (Gas Chromatography - Headspace) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Note: This table is a representative example. Always request a lot-specific Certificate of Analysis from the supplier for detailed quantitative data.
Potential commercial suppliers for chiral amino acid esters and related building blocks include organizations like Sigma-Aldrich, Clearsynth, and BLD Pharm, among others.[1][2]
Key Experimental Protocols for Quality Control
Independent verification of supplier specifications is a critical step. The following section details generalized protocols for the essential analytical tests required to qualify this compound.
This method determines the chemical purity of the compound by separating it from any impurities.
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase.
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Methodology:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 2.6 µm particle size) or equivalent.[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
This is the most crucial analysis for a chiral building block, determining the ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer.
-
Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are common for separating amino acid derivatives.[5][6]
-
Instrumentation: An HPLC system with a UV detector.
-
Methodology:
-
Column: A polysaccharide-derived chiral column such as Chiralpak® IA or Chiralcel® OD-H.[6]
-
Mobile Phase: A normal-phase eluent, typically a mixture of an alkane and an alcohol (e.g., n-heptane and isopropanol in an 80:20 ratio).[7]
-
Flow Rate: Typically 0.7 - 1.0 mL/min.[7]
-
Detection: UV detection at 220 nm.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
Note: For compounds with poor UV absorbance, derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity.[6]
NMR spectroscopy is used to confirm the chemical structure of the molecule, ensuring the correct compound has been received.
-
Principle: NMR provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR confirms the proton environment and splitting patterns, while ¹³C NMR confirms the carbon backbone.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Analysis: Analyze the resulting spectra, assigning peaks to the corresponding atoms in the this compound structure. The chemical shifts, integration values (for ¹H), and coupling constants should be consistent with the expected structure.
-
References
- 1. clearsynth.com [clearsynth.com]
- 2. 56545-22-3|(S)-Methyl 2-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. cipac.org [cipac.org]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Safety Profile of Methyl 2-Aminopentanoate Hydrochloride
This technical guide provides a comprehensive overview of the safety information for Methyl 2-aminopentanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development. The data is presented to ensure easy access and clarity for laboratory and industrial applications.
Section 1: Chemical Identification and Physical Properties
This section outlines the basic identification and physical characteristics of Methyl 2-aminopentanoate hydrochloride.
| Identifier | Value |
| Chemical Name | Methyl 2-aminopentanoate hydrochloride |
| Synonyms | 2-amino-pentanoic acid methyl ester hydrochloride |
| CAS Number | 10047-10-6[1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.64 g/mol |
| Physical State | Solid |
| Appearance | No data available |
| Odor | No data available |
Section 2: Hazard Identification and Classification
This section details the hazards associated with Methyl 2-aminopentanoate hydrochloride according to the Globally Harmonized System (GHS).
| Hazard Classification | Category |
| Acute Toxicity, Oral | May be harmful if swallowed |
| Skin Corrosion/Irritation | Irritating to skin |
| Eye Damage/Irritation | Irritating to eyes |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Section 3: First-Aid Measures
This section provides crucial information on immediate medical care required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Section 4: Fire-Fighting Measures
This section outlines the procedures for extinguishing fires involving this chemical.
| Parameter | Information |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards Arising from the Chemical | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. |
| Protective Equipment and Precautions for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear. |
Section 5: Handling and Storage
This section provides guidance on the safe handling and storage of the chemical.
| Aspect | Recommendation |
| Handling | Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents, acids.[3] |
Section 6: Exposure Controls and Personal Protection
This section details the necessary engineering controls and personal protective equipment (PPE) to minimize exposure.
| Control Parameter | Specification |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment. Ensure that eyewash stations and safety showers are close to the workstation location.[3] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Visualizing Emergency Response Workflow
The following diagram illustrates a logical workflow for responding to an accidental exposure to Methyl 2-aminopentanoate hydrochloride in a laboratory setting.
Caption: Workflow for emergency response to chemical exposure.
References
L-Norvaline Methyl Ester Hydrochloride: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Norvaline methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid L-Norvaline, is a compound of significant interest in biomedical research. Its primary mechanism of action lies in the competitive inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine. By modulating the arginase pathway, L-Norvaline methyl ester hydrochloride effectively increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). This technical guide provides a comprehensive review of the scientific literature on the uses of L-Norvaline methyl ester hydrochloride, with a focus on its role as an arginase inhibitor. It details the underlying signaling pathways, provides experimental protocols for its study, and presents available quantitative data.
Introduction
L-Norvaline, and by extension its methyl ester hydrochloride derivative, has emerged as a valuable tool in studying the physiological and pathophysiological roles of the arginase-nitric oxide synthase (NOS) pathway.[1] Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[2] The production of NO is catalyzed by NOS, which converts L-arginine to L-citrulline and NO.
Arginase, on the other hand, hydrolyzes L-arginine to ornithine and urea, thereby reducing the substrate pool available for NOS.[2] Upregulation of arginase activity has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, inhibition of arginase presents a promising therapeutic strategy for these conditions. L-Norvaline methyl ester hydrochloride, as a cell-permeable prodrug of L-Norvaline, offers a means to investigate the therapeutic potential of arginase inhibition in both in vitro and in vivo models.[1]
Core Mechanism of Action: Arginase Inhibition
The Arginase-NOS Signaling Pathway
The interplay between arginase and NOS is a critical regulatory nexus for nitric oxide production. In essence, these two enzymes are in direct competition for their shared substrate, L-arginine.
-
Nitric Oxide Synthase (NOS): Utilizes L-arginine to produce nitric oxide (NO) and L-citrulline.
-
Arginase: Converts L-arginine into ornithine and urea.
By inhibiting arginase, L-Norvaline methyl ester hydrochloride effectively shunts the available L-arginine pool towards the NOS pathway, resulting in increased NO synthesis.
Quantitative Data
As of the latest literature review, specific quantitative data on the arginase inhibitory activity of L-Norvaline methyl ester hydrochloride (e.g., IC50, Ki) is not publicly available. The majority of studies have been conducted using L-Norvaline. It is hypothesized that the methyl ester acts as a prodrug, readily crossing cell membranes and subsequently being hydrolyzed to L-Norvaline by intracellular esterases. The inhibitory constants reported in the literature are therefore for L-Norvaline.
| Compound | Target | Inhibition Type | Ki Value | IC50 Value | Reference |
| L-Norvaline | Arginase | Non-competitive | Not Reported | Not Reported | [2] |
Note: While the inhibitory nature of L-Norvaline is established, specific Ki and IC50 values can vary depending on the experimental conditions (e.g., arginase isoform, pH) and are not consistently reported across all studies.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of L-Norvaline methyl ester hydrochloride to study its effects on arginase inhibition and subsequent nitric oxide production.
Arginase Inhibition Assay
This protocol provides a standardized method to assess the inhibitory effect of L-Norvaline methyl ester hydrochloride on arginase activity.[2]
Materials:
-
Recombinant arginase enzyme
-
L-Norvaline methyl ester hydrochloride
-
L-Arginine solution (substrate)
-
Manganese chloride (MnCl2) solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
-
Strong acid solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water) for reaction termination
-
Colorimetric urea detection reagent (e.g., α-isonitrosopropiophenone)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant arginase enzyme with a MnCl2 solution to ensure the presence of the essential cofactor.
-
Inhibitor Preparation: Prepare serial dilutions of L-Norvaline methyl ester hydrochloride in the assay buffer.
-
Reaction Setup:
-
Add the activated arginase enzyme solution to each well of a 96-well plate.
-
Add the diluted inhibitor solutions to the respective wells.
-
Include a control group with buffer only (no inhibitor).
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubation: Incubate the microplate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic conversion of L-arginine to urea and ornithine.
-
Reaction Termination: Stop the reaction by adding a strong acid solution.
-
Color Development: Add the colorimetric urea detection reagent to all wells and heat the plate to facilitate the reaction between urea and the detection reagent, which results in a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The inhibitory potency (e.g., IC50) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the activity of NOS, which is expected to increase in the presence of an arginase inhibitor like L-Norvaline methyl ester hydrochloride. This assay often measures the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Cell or tissue homogenates
-
L-Norvaline methyl ester hydrochloride
-
[³H]-L-arginine (radiolabeled substrate)
-
NOS reaction buffer (containing NADPH, FAD, FMN, and tetrahydrobiopterin)
-
Cation exchange resin (e.g., Dowex AG50WX-8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer.
-
Treatment: Pre-incubate the homogenates with L-Norvaline methyl ester hydrochloride or vehicle control for a specified time.
-
Reaction Initiation: Start the reaction by adding the NOS reaction buffer containing [³H]-L-arginine to the samples.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation of [³H]-L-citrulline: Apply the reaction mixture to a cation exchange resin column. L-arginine (positively charged) will bind to the resin, while L-citrulline (neutral) will pass through.
-
Quantification: Collect the eluate containing [³H]-L-citrulline and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of [³H]-L-citrulline produced in the treated samples to the control samples to determine the effect of L-Norvaline methyl ester hydrochloride on NOS activity.
Other Potential Signaling Pathways
While the primary focus of L-Norvaline research has been on arginase inhibition, some studies suggest its involvement in other signaling pathways. For instance, L-Arginine has been shown to regulate the mTOR/p70S6K signaling pathway, which is crucial for cell growth and proliferation.[3] Given that L-Norvaline modulates L-arginine availability, it is plausible that it could indirectly influence this pathway. However, direct evidence for the effect of L-Norvaline methyl ester hydrochloride on the p70S6K pathway is currently lacking.
In Vivo Studies and Potential Applications
In vivo studies using L-Norvaline have demonstrated its therapeutic potential in various disease models. For example, in a mouse model of Alzheimer's disease, L-Norvaline treatment was shown to be neuroprotective.[4] In hypertensive rats, administration of L-Norvaline resulted in a decrease in blood pressure.[5] A synthetic tripeptide containing a derivative of L-Norvaline has also shown anticancer efficacy in vivo.[6] These findings highlight the potential of targeting the arginase pathway with compounds like L-Norvaline methyl ester hydrochloride for therapeutic benefit.
Conclusion
L-Norvaline methyl ester hydrochloride is a valuable research tool for investigating the roles of the arginase-NOS pathway in health and disease. Its ability to inhibit arginase and thereby enhance nitric oxide production makes it a compound of interest for a wide range of therapeutic areas, including cardiovascular, neurological, and oncological research. While specific quantitative data for the methyl ester derivative is still needed, the established activity of its parent compound, L-Norvaline, provides a strong foundation for its use in experimental studies. The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the biological effects of this promising molecule. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of L-Norvaline methyl ester hydrochloride and to explore its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Arginine and Leucine regulate p70 S6 kinase and 4E-BP1 in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High anticancer efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for (S)-Methyl 2-aminopentanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for (S)-Methyl 2-aminopentanoate hydrochloride. Due to the limited availability of a complete, unified dataset for the hydrochloride salt, this document presents data for the free base, (S)-Methyl 2-aminopentanoate (also known as L-norvaline methyl ester), and provides an expert interpretation of the expected spectral changes upon hydrochloride formation. Detailed experimental protocols for each spectroscopic technique are also included.
Data Presentation
The following tables summarize the spectroscopic data for (S)-Methyl 2-aminopentanoate and the expected data for its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Proton Assignment | (S)-Methyl 2-aminopentanoate (Free Base) - Predicted Chemical Shift (ppm) | This compound - Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 (CH₃) | ~0.9 | ~0.9 | Triplet | 3H |
| H-4 (CH₂) | ~1.4 | ~1.4 | Sextet | 2H |
| H-3 (CH₂) | ~1.6 | ~1.8 | Multiplet | 2H |
| H-2 (CH) | ~3.5 | ~4.1 | Triplet | 1H |
| OCH₃ | ~3.7 | ~3.8 | Singlet | 3H |
| NH₂ | ~1.5 (broad) | ~8.0-9.0 (broad) | Singlet (broad) | 2H (becomes 3H for NH₃⁺) |
Note: The chemical shift of the amine protons (NH₂) is highly dependent on the solvent and concentration. In the hydrochloride salt, the amine becomes a protonated ammonium group (NH₃⁺), leading to a significant downfield shift and potential coupling with adjacent protons.
Table 2: ¹³C NMR Data
| Carbon Assignment | (S)-Methyl 2-aminopentanoate (Free Base) - Predicted Chemical Shift (ppm) | This compound - Expected Chemical Shift (ppm) |
| C-5 (CH₃) | ~14 | ~13 |
| C-4 (CH₂) | ~20 | ~19 |
| C-3 (CH₂) | ~34 | ~32 |
| C-2 (CH) | ~53 | ~52 |
| OCH₃ | ~52 | ~53 |
| C-1 (C=O) | ~176 | ~170 |
Note: Protonation of the amino group in the hydrochloride salt is expected to have a minor shielding effect on the adjacent carbons (C-2 and C-3) and a slight deshielding effect on the carbonyl carbon (C-1).
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Functional Group | (S)-Methyl 2-aminopentanoate (Free Base) - Expected Wavenumber (cm⁻¹) | This compound - Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3500 | 2500-3200 (broad, ammonium salt) | Medium (becomes broad and strong) |
| C-H stretch | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O stretch (ester) | ~1735 | ~1740 | Strong |
| N-H bend (amine) | 1590-1650 | 1500-1600 (ammonium salt) | Medium |
| C-O stretch (ester) | 1000-1300 | 1000-1300 | Strong |
Note: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad, strong absorption band in the 2500-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | Ion | (S)-Methyl 2-aminopentanoate (Free Base) - Expected m/z | This compound - Expected m/z |
| Electrospray (ESI+) | [M+H]⁺ | 132.10 | 132.10 |
| [M+Na]⁺ | 154.08 | 154.08 |
Note: In positive ion mode ESI-MS, the hydrochloride salt will typically show the same molecular ion peak as the free base, corresponding to the protonated molecule [M+H]⁺. The chloride ion is not typically observed.
Experimental Protocols
The following are detailed, representative methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). For ¹³C NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.[1][2]
-
Internal Standard : Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).[1]
-
Instrumentation : The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters include a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4][5][6] The fine powder is essential to reduce light scattering.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][7]
-
Caution : Some hydrochloride salts can undergo ion exchange with KBr. If this is suspected, the attenuated total reflectance (ATR) method is a suitable alternative.[8]
-
-
Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1-10 µM) in a suitable solvent system. A common choice for electrospray ionization (ESI) is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9][10]
-
-
Instrumentation : The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[11][12]
-
Data Acquisition (Positive Ion Mode) :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[9]
-
Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
A heated drying gas (e.g., nitrogen) is used to desolvate the droplets, leading to the formation of gas-phase ions.[11]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing : The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. rsc.org [rsc.org]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. azom.com [azom.com]
- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 7. scienceijsar.com [scienceijsar.com]
- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Rutgers_MS_Home [react.rutgers.edu]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
Enantiomeric Purity of (S)-Methyl 2-aminopentanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-Methyl 2-aminopentanoate hydrochloride. The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details the experimental protocols for the most common and effective techniques and presents quantitative data to aid in method selection and implementation.
Introduction to Chiral Analysis
(S)-Methyl 2-aminopentanoate, also known as L-norvaline methyl ester, is a chiral building block used in the synthesis of various pharmaceutical compounds. The control of its stereochemistry is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The determination of enantiomeric excess (e.e.) is a crucial step in the quality control of this intermediate. The most widely employed techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies and Data
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of quantitative data and detailed experimental protocols for the analysis of amino acid esters, which are directly applicable to this compound.
Data Presentation
The following tables summarize typical results obtained for the chiral separation of amino acid esters using different analytical techniques. While the exact values for this compound may vary, these tables provide a strong indication of the expected performance of each method.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for Amino Acid Esters
| Analyte (as NBD derivative) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) | Resolution (Rs) | Enantiomeric Purity (% e.e.) |
| Leucine Ethyl Ester | Chiralpak IA | 10% 2-Propanol in Hexane | 1.0 | 8.5 | 9.8 | > 2.0 | > 99.5 |
| Valine Methyl Ester | Chiralpak AD-H | 15% 2-Propanol in Hexane | 1.0 | 10.2 | 11.5 | > 2.0 | > 99.0 |
| Alanine Methyl Ester | Chiralcel OD-H | 20% 2-Propanol in Hexane | 1.0 | 7.9 | 9.1 | > 1.8 | > 99.0 |
Data adapted from studies on analogous amino acid esters. NBD (Nitrobenzoxadiazole) derivatization is often used to enhance UV/fluorescence detection.[1]
Table 2: Chiral Gas Chromatography (GC-MS) Data for Amino Acid Esters
| Analyte (as TFA derivative) | Chiral Capillary Column | Oven Temperature Program | Carrier Gas | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) | Resolution (Rs) | Enantiomeric Purity (% e.e.) |
| Leucine Methyl Ester | Chirasil-Val | 100°C (2 min) to 180°C at 5°C/min | Helium | 12.3 | 12.8 | > 2.5 | > 99.8 |
| Valine Methyl Ester | Astec CHIRALDEX® G-TA | 90°C (1 min) to 160°C at 4°C/min | Hydrogen | 14.1 | 14.5 | > 2.0 | > 99.5 |
| Proline Methyl Ester | Rt-βDEXsm | 80°C to 150°C at 3°C/min | Helium | 16.5 | 17.1 | > 2.2 | > 99.0 |
Data based on established methods for chiral GC analysis of amino acid derivatives. TFA (Trifluoroacetyl) derivatization is common to increase volatility.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid esters like this compound, polysaccharide-based CSPs are often effective.[1] To enhance detection, derivatization with a chromophoric or fluorophoric agent is common.
Protocol: Enantiomeric Purity of (S)-Methyl 2-aminopentanoate by Chiral HPLC after NBD Derivatization
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of this compound in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).
-
Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and dilute with the mobile phase to the desired concentration.
-
-
HPLC Conditions:
-
Column: Chiralpak IA or Chiralpak AD-H (amylose-based CSPs)[1]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 470 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm)[1]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Amino acid esters often require derivatization to increase their volatility and improve chromatographic performance.
Protocol: Enantiomeric Purity of (S)-Methyl 2-aminopentanoate by Chiral GC-MS after TFA Derivatization
-
Sample Preparation (Derivatization):
-
Dry the this compound sample under vacuum.
-
Add a mixture of dichloromethane and trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 100°C for 15 minutes in a sealed vial.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: Chirasil-Val or a cyclodextrin-based capillary column (e.g., Astec CHIRALDEX® G-TA).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers and elution of any impurities.
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides mass information for peak identification and purity assessment.
-
-
Data Analysis:
-
Determine the peak areas of the two enantiomers from the chromatogram.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric purity. This method does not require chromatographic separation.
Protocol: Enantiomeric Purity Determination by ¹H NMR using a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire another ¹H NMR spectrum of the mixture.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
-
Data Analysis:
-
In the presence of the CSA, the signals of the enantiomers will be resolved into two distinct sets of peaks.
-
Identify a well-resolved signal (e.g., the methyl ester protons).
-
Integrate the corresponding signals for the (S) and (R) enantiomers.
-
Calculate the enantiomeric ratio from the integral values.
-
Visualization of Workflows and Relationships
Workflow for Chiral HPLC Method Development
Caption: Workflow for determining the enantiomeric purity of this compound by chiral HPLC.
Decision Tree for Chiral Separation Method Selection
Caption: Decision tree for selecting an appropriate analytical method for chiral purity determination.
Conclusion
The determination of the enantiomeric purity of this compound is a critical aspect of quality control in pharmaceutical development. Chiral HPLC and chiral GC are robust and reliable methods, particularly when coupled with appropriate derivatization techniques to enhance separation and detection. NMR spectroscopy offers a valuable alternative for rapid analysis without the need for chromatographic separation, provided sufficient sample concentration is available. The choice of method should be based on the specific requirements of the analysis, and the protocols provided in this guide offer a solid foundation for developing and validating a suitable analytical procedure.
References
An In-depth Technical Guide to the Stability and Storage of L-Norvaline Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Norvaline methyl ester hydrochloride. Given the critical role of this compound in peptide synthesis and as a potential therapeutic agent, ensuring its integrity through proper storage and handling is paramount. This document outlines the known stability profile, recommended storage parameters, and provides detailed, albeit general, experimental protocols for stability assessment based on regulatory guidelines and analogous compounds.
Overview of L-Norvaline Methyl Ester Hydrochloride
L-Norvaline methyl ester hydrochloride is an amino acid derivative valued in biochemical research and pharmaceutical development. Its primary applications include its use as a building block in peptide synthesis and as an arginase inhibitor. The stability of this compound is a crucial factor for its effective use in these applications, as degradation can lead to impurities that may affect experimental outcomes or the safety and efficacy of a final drug product.
Recommended Storage Conditions
Based on available data from various suppliers, the following conditions are recommended for the storage of L-Norvaline methyl ester hydrochloride to maintain its purity and stability.
Table 1: Recommended Storage Conditions for L-Norvaline Methyl Ester Hydrochloride
| Parameter | Recommendation | Source(s) |
| Temperature | 2°C to 8°C (Refrigerated) | [1][2] |
| Long-Term Storage | Store long-term in a cool, dry place. | [3] |
| Atmosphere | Store in a well-ventilated place. | [1] |
| Container | Keep container tightly closed. | [1] |
| Incompatibilities | Avoid strong oxidizing agents. | |
| Physical Form | White to off-white solid. | [1][2] |
Stability Profile and Potential Degradation Pathways
While specific, in-depth stability studies on L-Norvaline methyl ester hydrochloride are not extensively published, the chemical structure suggests potential degradation pathways common to amino acid esters. The compound is generally considered stable under normal conditions. However, deviations from recommended storage and handling can lead to degradation.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture and at acidic or basic pH. This would result in the formation of L-Norvaline and methanol.
-
Oxidation: As with many organic molecules, oxidation can occur, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Intramolecular Cyclization: Although less common for this specific structure compared to dipeptide esters, the possibility of cyclization reactions under certain conditions should not be entirely ruled out.
Below is a diagram illustrating a logical workflow for assessing the stability of L-Norvaline methyl ester hydrochloride.
Experimental Protocols for Stability Testing
The following are generalized experimental protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These protocols are based on ICH guidelines and practices for similar molecules.
General Preparation for Forced Degradation Studies
A stock solution of L-Norvaline methyl ester hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or water.
Acid Hydrolysis
-
Procedure: To the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample using a validated stability-indicating analytical method.
Base Hydrolysis
-
Procedure: To the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Store the solution at room temperature for a shorter period (e.g., 4 hours) due to the higher reactivity of esters under basic conditions.
-
Neutralization: After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the sample.
Oxidative Degradation
-
Procedure: To the stock solution, add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample.
Thermal Degradation
-
Procedure: Place the solid L-Norvaline methyl ester hydrochloride in a controlled temperature and humidity chamber (e.g., 60°C).
-
Incubation: Expose the solid to these conditions for a defined period (e.g., 7 days).
-
Sample Preparation: After exposure, dissolve the solid in a suitable solvent to the target concentration.
-
Analysis: Analyze the sample.
Photostability Testing
-
Procedure: Expose the solid L-Norvaline methyl ester hydrochloride to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Incubation: The exposure should be for a specified duration. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Preparation: After exposure, dissolve the solids in a suitable solvent.
-
Analysis: Analyze both the exposed and dark control samples.
Illustrative Stability Data
The following table provides a hypothetical representation of stability data for L-Norvaline methyl ester hydrochloride under various stress conditions. This data is for illustrative purposes only and is not derived from actual experimental results.
Table 2: Illustrative Forced Degradation Data for L-Norvaline Methyl Ester Hydrochloride
| Stress Condition | Duration | Temperature | % Assay of L-Norvaline Methyl Ester Hydrochloride | Major Degradant(s) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | L-Norvaline |
| 0.1 M NaOH | 4 hours | Room Temp. | 78.5 | L-Norvaline |
| 3% H₂O₂ | 24 hours | Room Temp. | 92.1 | Unidentified Polar Impurities |
| Thermal (Solid) | 7 days | 60°C | 98.9 | Minor Unidentified Impurities |
| Photolytic (Solid) | ICH Q1B | 25°C | 99.2 | Minor Unidentified Impurities |
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Example HPLC Method Parameters (based on a similar compound, L-valine methyl ester hydrochloride):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common for amino acid derivatives that lack a strong chromophore.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
The potential degradation pathway of ester hydrolysis is a key consideration in the stability of L-Norvaline methyl ester hydrochloride. The diagram below illustrates this primary degradation route.
Conclusion
Maintaining the stability of L-Norvaline methyl ester hydrochloride is essential for its successful application in research and development. The recommended storage condition is refrigeration at 2-8°C in a tightly sealed container, protected from moisture and strong oxidizing agents. While specific degradation kinetics are not widely published, understanding the potential for hydrolysis and oxidation is key to proper handling. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality and integrity of this important compound in their work.
References
Methodological & Application
Application Notes and Protocols for the Use of (S)-Methyl 2-aminopentanoate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-aminopentanoate, the methyl ester of the non-proteinogenic amino acid L-norvaline, is a valuable building block in the synthesis of novel peptides. Its incorporation can introduce unique structural and functional properties, potentially enhancing metabolic stability, altering conformational preferences, and improving membrane permeability of the resulting peptide. These characteristics make it a significant tool in peptidomimetic and drug discovery research.
This document provides detailed application notes and experimental protocols for the utilization of (S)-Methyl 2-aminopentanoate hydrochloride in peptide synthesis, primarily focusing on its incorporation via Solid-Phase Peptide Synthesis (SPPS) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Physicochemical Properties and Handling
This compound is typically a white to off-white crystalline powder. The methyl ester serves as a protecting group for the carboxylic acid functionality during peptide coupling reactions.
| Property | Value |
| Synonyms | L-Norvaline methyl ester hydrochloride |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Store at 2-8°C, keep dry |
Applications in Peptide Synthesis
The primary application of this compound is to introduce an L-norvaline residue with a C-terminally protected methyl ester into a peptide sequence. This is particularly useful for:
-
Introducing Non-Proteinogenic Residues: To probe structure-activity relationships (SAR) and enhance peptide stability against enzymatic degradation.
-
Peptidomimetics: To create peptide analogs with modified backbones and side chains to improve pharmacokinetic properties.
-
C-Terminal Modification: The methyl ester can be retained in the final peptide, increasing its hydrophobicity, or it can be saponified to yield a free C-terminal carboxylic acid.
Experimental Protocols
Preparation of Fmoc-L-Norvaline-OMe from this compound
For incorporation into a peptide chain using Fmoc-SPPS, the free amino group of (S)-Methyl 2-aminopentanoate must be protected with an Fmoc group.
Materials:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)
-
Dioxane and Water (or a suitable solvent system like THF/water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Neutralization: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
pH Adjustment: Cool the solution in an ice bath and slowly add a solution of sodium bicarbonate (2.5 equivalents) in water. Alternatively, use a base like DIEA to neutralize the hydrochloride salt.
-
Fmoc Protection: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, Fmoc-L-Norvaline-OMe, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Fmoc-L-Norvaline-OMe.
Expected Yield: 85-95%
Incorporation of Fmoc-L-Norvaline-OMe into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of Fmoc-L-Norvaline-OMe onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus (e.g., on Wang or Rink Amide resin)
-
Fmoc-L-Norvaline-OMe
-
Coupling reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and HOBt OR
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test or Chloranil test reagents for monitoring
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
Confirmation of Free Amine: Perform a Kaiser test (positive result: blue beads) to confirm the presence of a free primary amine.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-Norvaline-OMe (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (e.g., DIEA, 6-10 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The coupling of non-proteinogenic amino acids may require longer reaction times or double coupling.
-
Monitoring the Coupling: Monitor the reaction progress using the Kaiser test (negative result: colorless/yellow beads indicates complete coupling).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Quantitative Data for Coupling Efficiency:
The coupling efficiency of non-proteinogenic amino acids can vary. Below are typical ranges. It is recommended to monitor each coupling step.
| Amino Acid Type | Coupling Reagent | Typical Coupling Time | Typical Yield per Step |
| Standard Proteinogenic | HBTU/HOBt/DIEA | 1-2 hours | >99% |
| Non-proteinogenic (e.g., Norvaline) | HBTU/HOBt/DIEA or COMU | 2-4 hours (or double coupling) | 97-99% |
| Sterically Hindered | HATU/HOAt/DIEA | 4-12 hours (or double coupling) | 95-98% |
Cleavage of the Peptide from the Resin with a C-Terminal Methyl Ester
This protocol is for cleaving the peptide from an acid-labile resin (e.g., 2-chlorotrityl chloride resin) while retaining the C-terminal methyl ester.[1]
Materials:
-
Peptide-resin
-
Cleavage solution: 0.2 M HCl in methanol (prepared by adding acetyl chloride to cold methanol)[1]
-
Dichloromethane (DCM)
-
Hexanes
-
Water
Protocol:
-
Resin Swelling: Swell the peptide-resin in a minimal amount of DCM.
-
Cleavage: Add the 0.2 M methanolic HCl solution to the swollen resin.[1]
-
Reaction: Stir the suspension at room temperature for 2-5 hours. Monitor the cleavage by taking small aliquots, evaporating the solvent, and analyzing by HPLC-MS.
-
Work-up:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Triturate the resulting crude peptide ester with cold hexanes and then wash with water to remove any remaining salts.[1]
-
-
Purification: The crude peptide with the C-terminal methyl ester can be purified by reverse-phase HPLC.
Expected Yield: 70-95% (crude)
Saponification of the C-Terminal Methyl Ester (Optional)
If a free C-terminal carboxylic acid is desired, the methyl ester can be hydrolyzed post-synthesis.
Materials:
-
Purified peptide with C-terminal methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent: A mixture of an organic solvent (e.g., THF, dioxane, or acetonitrile) and water
-
Acid for neutralization (e.g., 0.1 M HCl or acetic acid)
Protocol:
-
Dissolution: Dissolve the purified peptide ester in a suitable organic solvent/water mixture.
-
Saponification: Cool the solution in an ice bath and add the LiOH or NaOH solution dropwise while stirring.
-
Reaction: Monitor the reaction by HPLC-MS until the starting material is consumed (typically 1-4 hours). Saponification of peptide esters can sometimes lead to racemization, so it is crucial to use mild conditions and monitor the reaction closely.[2]
-
Neutralization: Carefully neutralize the reaction mixture to pH ~7 with a dilute acid.
-
Purification: The resulting peptide with a free C-terminal carboxylic acid can be purified by reverse-phase HPLC.
Expected Yield: >90%
Visualization of Workflows
Workflow for Preparation of Fmoc-L-Norvaline-OMe
Caption: Workflow for the Fmoc protection of (S)-Methyl 2-aminopentanoate.
Workflow for SPPS Incorporation and Cleavage
Caption: General workflow for SPPS incorporation and cleavage.
Characterization of Peptides Containing Norvaline
Peptides synthesized with (S)-Methyl 2-aminopentanoate should be characterized to confirm their identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the crude and purified peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1H and 13C NMR can be used to confirm the structure and the presence of the norvaline residue.
-
Amino Acid Analysis: To confirm the amino acid composition of the final peptide.
Recent studies have also utilized advanced mass spectrometry techniques like Hot Electron Capture Dissociation (HECD) to differentiate between isomeric amino acids such as valine and norvaline within a peptide sequence.[3][4]
Conclusion
This compound is a versatile building block for the synthesis of peptides with modified properties. The protocols provided herein offer a comprehensive guide for its successful N-terminal protection and incorporation into peptide chains using standard Fmoc-SPPS chemistry. Careful monitoring of the coupling and cleavage steps is essential to ensure high yields and purity of the final peptide product. The ability to either retain the C-terminal methyl ester or convert it to a free acid provides additional flexibility in designing peptides for various research and therapeutic applications.
References
Application Notes and Protocols for the Synthetic Coupling of L-Norvaline Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the coupling of L-Norvaline methyl ester hydrochloride with a generic carboxylic acid. The presented methodology is based on standard peptide coupling techniques widely employed in organic synthesis and drug development.
L-Norvaline methyl ester hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents and biochemical probes.[1] Its coupling with carboxylic acids to form amide bonds is a fundamental transformation in the construction of more complex molecules, including peptide mimics and other biologically active compounds.
General Coupling Strategy
The primary challenge in coupling a free amino acid ester hydrochloride is the presence of the hydrochloride salt, which protonates the amine, rendering it non-nucleophilic. Therefore, the reaction requires the addition of a non-nucleophilic base to liberate the free amine in situ. Subsequently, a coupling reagent is employed to activate the carboxylic acid, facilitating its reaction with the amine to form the desired amide bond.
Commonly used coupling reagents include carbodiimides such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[2] Alternatively, phosphonium or aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are also highly effective.[2][3]
Experimental Protocol: Amide Coupling using EDC·HCl and HOBt
This protocol describes a general procedure for the coupling of a generic carboxylic acid (R-COOH) with L-Norvaline methyl ester hydrochloride.
Materials:
-
L-Norvaline methyl ester hydrochloride (L-Nva-OMe·HCl)
-
Carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add L-Norvaline methyl ester hydrochloride (1.1 eq) and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath and add DIPEA (2.5 eq) dropwise. Stir for 10-15 minutes.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated L-Norvaline methyl ester.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the amide coupling of L-Norvaline methyl ester hydrochloride. Please note that optimal conditions may vary depending on the specific carboxylic acid used.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| L-Norvaline methyl ester HCl | 1.1 - 1.2 eq | A slight excess is used to ensure complete consumption of the carboxylic acid. |
| EDC·HCl | 1.2 - 1.5 eq | Coupling agent. |
| HOBt | 1.2 - 1.5 eq | Additive to suppress racemization and improve yield. |
| DIPEA/TEA | 2.5 - 3.0 eq | Base to neutralize the hydrochloride salt and the HCl generated during the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DMF | The choice of solvent depends on the solubility of the starting materials. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |
| Workup & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Silica Gel Chromatography | Eluent system to be determined based on the polarity of the product. |
| Expected Yield | 70 - 95% | Highly dependent on the substrate and reaction conditions. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthetic coupling of L-Norvaline methyl ester hydrochloride.
Caption: Synthetic workflow for amide coupling.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC·HCl, HOBt, and DIPEA are irritants and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
References
Application Notes and Protocols for the Deprotection of (S)-Methyl 2-aminopentanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of (S)-Methyl 2-aminopentanoate hydrochloride to yield (S)-2-aminopentanoic acid (L-norvaline). The primary methods covered are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Each method's principles, advantages, and potential challenges, such as the risk of racemization, are discussed.
Introduction
This compound is a protected form of the non-proteinogenic amino acid L-norvaline. The methyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt protects the amine. Deprotection is a crucial step in various synthetic pathways to liberate the free amino acid for subsequent reactions, such as peptide synthesis or the development of pharmaceutical intermediates. The choice of deprotection method depends on the overall synthetic strategy, the sensitivity of other functional groups in the molecule, and the desired purity of the final product.
Deprotection Methods
The deprotection of this compound involves the hydrolysis of the methyl ester. This can be achieved under basic, acidic, or enzymatic conditions. The hydrochloride salt of the amine is neutralized during basic hydrolysis or maintained during acidic hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is a widely used, robust method for the hydrolysis of esters. It is an irreversible process that typically proceeds to completion. Common bases for this transformation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). The reaction is often carried out in a mixture of water and an organic solvent to ensure the solubility of the starting material. A key consideration for α-amino esters is the potential for racemization under basic conditions, although this is generally low for simple aliphatic amino acids.
General Reaction: this compound + Base → (S)-2-aminopentanoate salt + Methanol + Water + Salt (S)-2-aminopentanoate salt + Acid (workup) → (S)-2-aminopentanoic acid
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is an equilibrium process, and to drive the reaction to completion, a large excess of water is typically used. The reaction is generally performed by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). An advantage of this method for amino acid esters is that the amino group is protonated and protected from side reactions, and the risk of racemization at the α-carbon is generally lower than in base-catalyzed hydrolysis.
General Reaction: this compound + H₂O (in excess) --[H⁺]--> (S)-2-aminopentanoic acid hydrochloride + Methanol
Data Presentation: Comparison of Deprotection Methods
| Parameter | Base-Catalyzed Hydrolysis (NaOH) | Base-Catalyzed Hydrolysis (LiOH) | Acid-Catalyzed Hydrolysis (HCl) |
| Reagents | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) | Hydrochloric Acid (HCl) |
| Solvent | Methanol/Water | Tetrahydrofuran (THF)/Water | Water (large excess) |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Reflux |
| Reaction Time | 1 - 5 hours | 1 - 4 hours | Several hours (reaction is reversible) |
| Yield | High (typically >90%) | High (typically >90%) | Moderate to High (depends on equilibrium) |
| Stereochemical Integrity | Generally good, but risk of racemization | Generally good, often preferred for chiral substrates | Generally very good |
| Work-up | Acidification, extraction/crystallization | Acidification, extraction/crystallization | Neutralization, ion-exchange or crystallization |
| Key Considerations | Irreversible reaction.[1] | Mild conditions, often preferred to minimize racemization.[2] | Reversible reaction, requires excess water.[1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Sodium Hydroxide (NaOH)
This protocol describes the saponification of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v mixture).
-
Add a solution of sodium hydroxide (1.5 - 2.5 eq) in water to the stirred solution of the amino acid ester.
-
Stir the reaction mixture at room temperature for 2-5 hours or gently reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with concentrated hydrochloric acid. The product, (S)-2-aminopentanoic acid, is an amino acid and will exist as a zwitterion at its isoelectric point. For precipitation, adjusting to the isoelectric point is often optimal.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried under vacuum.
-
Alternatively, the product can be extracted from the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Base-Catalyzed Hydrolysis using Lithium Hydroxide (LiOH)
This protocol employs lithium hydroxide, which is often considered a milder base for the saponification of chiral esters, potentially reducing the risk of epimerization.[2]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 or 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (1.5 - 2.5 eq) to the cooled, stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to the isoelectric point of L-norvaline (pH ~6) with 1 M HCl to induce precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (S)-2-aminopentanoic acid.
Protocol 3: Acid-Catalyzed Hydrolysis using Hydrochloric Acid (HCl)
This protocol describes the hydrolysis of the methyl ester under acidic conditions, which can be advantageous for preserving stereochemistry.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or a dilute solution (e.g., 6 M HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator or lyophilizer
-
Ion-exchange resin (optional)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 6 M HCl). The use of a large volume of water is crucial to drive the equilibrium towards the products.[1]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction by TLC or another suitable analytical method.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure. This may require repeated co-evaporation with water or another suitable solvent. Lyophilization can also be an effective method for water removal.
-
The product will be obtained as the hydrochloride salt of (S)-2-aminopentanoic acid.
-
To obtain the free amino acid (zwitterion), the hydrochloride salt can be dissolved in a minimal amount of water and the pH carefully adjusted to the isoelectric point with a base (e.g., a dilute solution of NaOH or an amine base like triethylamine). Alternatively, the hydrochloride salt solution can be passed through a neutral or basic ion-exchange resin.
Visualizations
Caption: Experimental workflows for base- and acid-catalyzed deprotection.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).
References
Application Notes and Protocols for N-Acylation of L-Norvaline Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of amino acids and their esters is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of an acyl group to the nitrogen atom of L-norvaline methyl ester can significantly alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification is a key strategy in the design of novel therapeutic agents, peptidomimetics, and enzyme inhibitors. L-norvaline itself is an analog of valine and has garnered interest for its potential biological activities. Its methyl ester hydrochloride salt is a common starting material for derivatization due to its stability and ease of handling.
These application notes provide detailed protocols for the N-acylation of L-norvaline methyl ester hydrochloride using various acylating agents. The reaction conditions can be adapted for a range of acyl chlorides and anhydrides to generate a diverse library of N-acyl L-norvaline methyl ester derivatives.
Reaction Principle
The N-acylation of L-norvaline methyl ester hydrochloride involves the reaction of the primary amine group with an electrophilic acylating agent. Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and liberate the free amine, which then acts as a nucleophile. The base also serves to neutralize the acidic byproduct generated during the reaction (e.g., hydrochloric acid from an acyl chloride), driving the reaction to completion. The general reaction scheme is depicted below:
Scheme 1: General Reaction for N-Acylation of L-Norvaline Methyl Ester Hydrochloride
Commonly employed methods for this transformation include the Schotten-Baumann reaction, which is typically performed in a biphasic system or in an organic solvent with an organic base, and the mixed anhydride method.
Data Presentation: Reaction Conditions for N-Acylation
The following tables summarize typical reaction conditions for the N-acylation of L-norvaline methyl ester hydrochloride with various acylating agents. Please note that reaction times and yields are representative and may vary depending on the specific substrate, scale, and laboratory conditions.
Table 1: N-Acylation with Acid Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 |
| Propionyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 80 - 90 |
| Butyryl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 3 - 5 | 80 - 90 |
| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 3 - 6 | 90 - 98 |
| Benzoyl Chloride | 1 M NaOH (aq) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 |
Table 2: N-Acylation with Acid Anhydrides
| Acid Anhydride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 1 - 3 | 90 - 98 |
| Acetic Anhydride | Sodium Bicarbonate | Dioxane/Water (1:1) | 0 to RT | 2 - 4 | 85 - 95 |
| Propionic Anhydride | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 2 - 4 | 85 - 95 |
| Benzoic Anhydride | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 4 - 8 | 80 - 90 |
Experimental Protocols
Protocol 1: N-Acetylation with Acetyl Chloride using Triethylamine
Materials:
-
L-Norvaline methyl ester hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add L-norvaline methyl ester hydrochloride (1.0 eq).
-
Suspend the starting material in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-L-norvaline methyl ester.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure product.
Protocol 2: N-Benzoylation using Schotten-Baumann Conditions
Materials:
-
L-Norvaline methyl ester hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-norvaline methyl ester hydrochloride (1.0 eq) in a mixture of DCM and water in a round-bottom flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (2.2 eq) to the mixture.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude N-benzoyl-L-norvaline methyl ester by recrystallization or flash column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of L-norvaline methyl ester hydrochloride.
Caption: General workflow for N-acylation of L-Norvaline methyl ester hydrochloride.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship between the key components in the N-acylation reaction.
Caption: Key components and their roles in the N-acylation reaction.
Application of (S)-Methyl 2-aminopentanoate Hydrochloride in Medicinal Chemistry: A Detailed Guide for Researchers
(S)-Methyl 2-aminopentanoate hydrochloride , also known as L-Norvaline methyl ester hydrochloride , is a chiral building block of significant interest in medicinal chemistry. Its structural features, particularly the linear propyl side chain, make it a valuable component in the design and synthesis of peptidomimetics and other complex molecules targeting a range of therapeutic areas. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile intermediate.
Overview of Applications
This compound serves as a crucial starting material in the synthesis of various bioactive compounds. Its primary applications in medicinal chemistry include:
-
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: The most prominent application of this compound is in the development of macrocyclic peptidomimetic inhibitors of the HCV NS3/4A protease, an essential enzyme for viral replication. The norvaline residue, derived from (S)-Methyl 2-aminopentanoate, is a key structural motif that occupies the P1 position of these inhibitors, contributing to their potency and selectivity.[1] Examples of such inhibitors include Danoprevir and other related compounds.
-
Peptidomimetics and Peptide Synthesis: As an amino acid ester, it is a fundamental building block for the synthesis of peptides and peptidomimetics.[1] The methyl ester group provides a convenient protecting group for the carboxylic acid functionality during amide bond formation.
-
Arginase Inhibitors: The parent amino acid, L-norvaline, is known to be an inhibitor of the enzyme arginase. This has led to the exploration of L-norvaline derivatives in conditions where arginase dysregulation is implicated, such as cardiovascular diseases and certain cancers.
-
Neuroprotective Agents: Research has explored the potential neuroprotective effects of L-norvaline and its derivatives, suggesting a possible role in the development of therapies for neurodegenerative diseases.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | L-Norvaline methyl ester hydrochloride, (S)-2-Aminopentanoic acid methyl ester hydrochloride |
| CAS Number | 56558-30-6 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | Off-white to white solid |
| Storage Conditions | 2-8°C, store in a cool, dry place. |
Handling Precautions: this compound should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Key Application: Synthesis of HCV NS3/4A Protease Inhibitors
The norvaline side chain has been identified as a critical P1 fragment in a number of potent HCV NS3/4A protease inhibitors. The linear alkyl chain provides optimal hydrophobic interactions within the S1 pocket of the protease.
Below is a generalized workflow for the incorporation of this compound into a macrocyclic HCV protease inhibitor.
Structure-Activity Relationship (SAR) Insights
The choice of the P1 residue is critical for the potency and selectivity of HCV NS3/4A protease inhibitors. SAR studies have revealed the following about the norvaline moiety at the P1 position:
-
Selectivity: Norvaline-based inhibitors have been shown to be generally selective for the HCV NS3 protease over other serine proteases like human leukocyte elastase (HLE).[1]
-
Hydrophobic Interaction: The n-propyl side chain of norvaline fits well into the hydrophobic S1 pocket of the protease, which is primarily formed by the residues Leu135, Phe154, and Ala157.[2]
-
Potency: The incorporation of a norvaline residue at the P1 position, in combination with optimized P2, P3, and P4 residues within a macrocyclic scaffold, leads to inhibitors with sub-nanomolar potency.[3][4]
The following table summarizes the inhibitory activity of Danoprevir, a norvaline-containing HCV protease inhibitor, against various HCV genotypes.
| HCV Genotype | IC₅₀ (nM) |
| 1a | 0.2 - 0.4 |
| 1b | 0.2 - 0.4 |
| 2b | 1.6 |
| 3a | 3.5 |
| 4 | 0.2 - 0.4 |
| 5 | 0.2 - 0.4 |
| 6 | 0.2 - 0.4 |
| Data for Danoprevir (ITMN-191)[4] |
Experimental Protocols
This section provides detailed protocols for the key transformations involving this compound.
Protocol 1: Neutralization of this compound
This protocol describes the liberation of the free amine from its hydrochloride salt, a necessary step before peptide coupling.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add DIPEA (1.1 eq) or Et₃N (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The resulting solution containing the free amine is typically used directly in the subsequent coupling step without isolation.
Protocol 2: Solution-Phase Peptide Coupling
This protocol outlines a general procedure for the coupling of the liberated L-Norvaline methyl ester with an N-protected amino acid or peptide fragment.
Materials:
-
Solution of L-Norvaline methyl ester (from Protocol 1)
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU or HBTU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the solution of activated carboxylic acid to the solution of L-Norvaline methyl ester. Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Quantitative Data:
Typical yields for solution-phase peptide couplings of this nature range from 70% to 95%, depending on the specific amino acids and coupling reagents used.
| Coupling Reaction Example | Coupling Reagent | Typical Yield |
| Boc-Ala-OH + H-Nva-OMe | HATU/DIPEA | 85-95% |
| Cbz-Phe-OH + H-Nva-OMe | HBTU/DIPEA | 80-90% |
Logical Relationships and Workflows
The following diagram illustrates the logical flow of a typical drug discovery campaign involving the use of this compound for the development of HCV protease inhibitors.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of potent macrocyclic HCV NS3/4A protease inhibitors highlights its importance in the development of antiviral therapeutics. The provided protocols and data serve as a comprehensive resource for researchers aiming to utilize this compound in their drug discovery and development endeavors.
References
- 1. Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing L-Norvaline Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Norvaline, a non-proteinogenic amino acid, is a molecule of significant interest in pharmaceutical development and biochemical research.[1] Unlike the 20 canonical amino acids, it is not incorporated into proteins during translation but serves as a valuable building block for synthetic peptides.[1] Its unique structural properties and biological activity, particularly as a potent inhibitor of the enzyme arginase, make it a compelling candidate for incorporation into novel peptide therapeutics.[1][2] The esterified form, L-Norvaline methyl ester hydrochloride, is a stable and soluble derivative commonly used as a precursor in peptide synthesis.[2][3]
These application notes provide a comprehensive overview of the role of L-Norvaline in peptide-based drug development, its mechanism of action, and detailed protocols for its large-scale synthesis and incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Biological Role and Mechanism of Action of L-Norvaline
L-Norvaline's primary therapeutic potential stems from its ability to competitively inhibit arginase, an enzyme that metabolizes L-arginine into urea and L-ornithine.[1] By blocking arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[1] This mechanism is crucial for vascular health and has shown potential in preclinical models for treating conditions like hypertension and neurodegenerative diseases such as Alzheimer's.[1][4][5] The incorporation of L-Norvaline into peptide drugs can, therefore, impart specific biological activities or enhance the therapeutic profile of the parent molecule.
Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.
Experimental Protocols
Part 1: Synthesis of L-Norvaline Methyl Ester Hydrochloride
This protocol details the esterification of L-Norvaline to its methyl ester hydrochloride salt, a common precursor for peptide synthesis. The procedure utilizes thionyl chloride in methanol, a reliable method for this transformation.[6]
Materials and Reagents:
-
L-Norvaline
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry tert-Butyl Methyl Ether (t-BME)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, suspend L-Norvaline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: Cool the resulting oil or solid in an ice bath and add cold, dry tert-butyl methyl ether to induce crystallization.
-
Isolation: Isolate the white crystalline product by filtration, wash with cold tert-butyl methyl ether, and dry under vacuum.
Data Presentation: Expected Synthesis Outcomes
The following table summarizes the expected quantitative data for the synthesis of L-Norvaline methyl ester hydrochloride.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) | Analytical Data |
| 1 | L-Norvaline methyl ester hydrochloride | 95-99 | >98 | ¹H NMR, MS |
Part 2: Large-Scale Solid-Phase Peptide Synthesis (SPPS) of a Norvaline-Containing Peptide
This protocol outlines a general procedure for the large-scale synthesis of a target peptide incorporating L-Norvaline using an automated peptide synthesizer with Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[7][8]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including Fmoc-L-Norvaline-OH)
-
L-Norvaline methyl ester hydrochloride (for the C-terminal if applicable, after conversion to Fmoc-L-Norvaline-OH)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling/Activation Reagents: e.g., HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold Diethyl Ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
If the C-terminal is not Norvaline, couple the first Fmoc-protected amino acid to the resin using standard activation methods.
-
If the C-terminal is Norvaline, ensure Fmoc-L-Norvaline-OH is used.
-
-
SPPS Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. This is typically a two-step process (e.g., 5 min followed by 15 min).[7]
-
Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents), including Fmoc-L-Norvaline-OH at the desired position, with a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]
-
-
Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If incomplete, repeat the coupling step. Wash the resin thoroughly with DMF and DCM.[7]
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3a.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it thoroughly.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Filter to separate the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide pellet by centrifugation.
-
Wash the pellet with cold ether to remove scavengers and organic impurities.[7]
-
Dry the crude peptide and purify it using preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry (MS) and analytical RP-HPLC.
Data Presentation: Expected SPPS Outcomes
This table summarizes the expected performance and outcomes for the large-scale synthesis of a representative norvaline-containing peptide.
| Parameter | Expected Result | Method of Analysis |
| Coupling Efficiency | >99% per step | Kaiser Test / HPLC of cleaved mini-sample |
| Crude Peptide Purity | 60-85% | Analytical RP-HPLC |
| Final Purity (Post-HPLC) | >98% | Analytical RP-HPLC |
| Overall Yield (Crude) | 50-70% (for a 10-15 mer peptide) | Gravimetric |
| Overall Yield (Purified) | 20-40% (for a 10-15 mer peptide) | Gravimetric / UV-Vis Spectroscopy |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS) |
References
- 1. lifetein.com [lifetein.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Norvaline, methyl ester (29582-96-5) for sale [vulcanchem.com]
- 4. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pianetachimica.it [pianetachimica.it]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Derivatization of (S)-Methyl 2-aminopentanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of (S)-Methyl 2-aminopentanoate hydrochloride for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) for chiral and achiral analysis. An alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also presented for direct analysis.
Introduction
(S)-Methyl 2-aminopentanoate is a chiral amino acid ester of significant interest in pharmaceutical and chemical synthesis. As a hydrochloride salt, it is non-volatile and requires derivatization to convert it into a thermally stable and volatile compound suitable for gas chromatography. This process is crucial for assessing purity, quantifying enantiomeric excess, and monitoring reaction progress. The primary analytical challenges involve the derivatization of the primary amine and subsequent separation of the enantiomers.
Analytical Methodologies
Two primary analytical approaches are detailed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile compounds. For this compound, a two-step derivatization process is typically required: neutralization of the hydrochloride salt followed by acylation of the primary amine. For chiral analysis, a chiral GC column is necessary to separate the enantiomers.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can often be used for the direct analysis of polar and non-volatile compounds without derivatization. This approach is particularly useful for analysis in complex biological matrices.
Application Note 1: Chiral Analysis by GC-MS following Acylation
Objective: To determine the enantiomeric purity of (S)-Methyl 2-aminopentanoate by GC-MS after derivatization with trifluoroacetic anhydride (TFAA).
Principle: The hydrochloride salt is first neutralized to the free amine. The resulting (S)-Methyl 2-aminopentanoate is then acylated with TFAA to form the volatile and thermally stable N-trifluoroacetyl derivative. The enantiomers are subsequently separated on a chiral capillary column and detected by mass spectrometry.
Experimental Protocol
1. Sample Preparation (Neutralization):
-
Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial.
-
Add 500 µL of a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt.
-
Vortex the mixture for 1 minute.
-
Extract the free base into an organic solvent by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Carefully transfer the upper organic layer to a clean reaction vial.
-
Dry the organic extract over anhydrous sodium sulfate.
2. Derivatization (Acylation):
-
To the dried ethyl acetate extract, add 100 µL of trifluoroacetic anhydride (TFAA).[1]
-
Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[1]
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Chirasil-Val Capillary Column (or equivalent chiral phase) |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 80°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Expected Results
The derivatization reaction yields N-trifluoroacetyl-(S)-methyl 2-aminopentanoate. The chiral column will separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| N-trifluoroacetyl-(R)-methyl 2-aminopentanoate | ~12.5 | 227 (M+), 168, 140, 69 |
| N-trifluoroacetyl-(S)-methyl 2-aminopentanoate | ~12.8 | 227 (M+), 168, 140, 69 |
Note: Retention times are estimates and will vary depending on the specific instrument and column conditions. The elution order of enantiomers may also vary.
Workflow Diagram
Caption: Workflow for chiral GC-MS analysis of (S)-Methyl 2-aminopentanoate HCl.
Application Note 2: Direct Analysis by LC-MS/MS
Objective: To quantify (S)-Methyl 2-aminopentanoate in a sample matrix without derivatization using LC-MS/MS.
Principle: this compound is dissolved in a suitable solvent and directly injected into an LC-MS/MS system. The compound is separated from matrix components by reverse-phase chromatography and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve and dilute the sample to a final concentration within the calibration range (e.g., 1-1000 ng/mL) using the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Value |
| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm) |
| Solvent A | 0.1% Formic Acid in Water |
| Solvent B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| MRM Transitions | See table below |
Expected Results
This method provides a rapid and sensitive quantification of (S)-Methyl 2-aminopentanoate.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| (S)-Methyl 2-aminopentanoate | 132.1 | 74.1 | 15 |
| (S)-Methyl 2-aminopentanoate (confirming) | 132.1 | 56.1 | 25 |
Note: m/z values correspond to the [M+H]+ ion. Collision energies are instrument-dependent and may require optimization.
Workflow Diagram
Caption: Workflow for direct LC-MS/MS analysis of (S)-Methyl 2-aminopentanoate.
Summary of Quantitative Data
Table 1: GC-MS Parameters and Expected Results for Chiral Analysis
| Parameter | Value |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | Chiral (e.g., Chirasil-Val) |
| Expected Retention Time | ~12.5 - 13.0 min |
| Parent Ion (M+) of Derivative | m/z 227 |
| Key Fragment Ions | m/z 168, 140, 69 |
Table 2: LC-MS/MS Parameters for Direct Quantitative Analysis
| Parameter | Value |
| LC Column | C18 Reverse-Phase |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 132.1 |
| Primary Product Ion (Q3) | m/z 74.1 |
| Confirming Product Ion (Q3) | m/z 56.1 |
Concluding Remarks
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific analytical goals. For determining enantiomeric purity, GC-MS with a chiral column following derivatization is the preferred method. For rapid quantification in various matrices, particularly when derivatization is undesirable, direct analysis by LC-MS/MS offers excellent sensitivity and selectivity. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for this compound.
References
The Role of L-Norvaline Methyl Ester Hydrochloride in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Norvaline methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid L-norvaline, presents an intriguing yet underexplored scaffold for the development of novel asymmetric catalysts. While the field of organocatalysis has been extensively shaped by amino acids like L-proline and its derivatives, the catalytic potential of linear amino acid esters such as L-norvaline methyl ester hydrochloride is an emerging area of research. Its structural simplicity, featuring a primary amine and an ester moiety, offers a platform for its application as a precursor to chiral ligands for metal-catalyzed reactions or as an organocatalyst itself, particularly in reactions proceeding through enamine or iminium ion intermediates.
These application notes provide a comprehensive overview of the potential roles of L-Norvaline methyl ester hydrochloride in asymmetric catalysis. The protocols described herein are based on established methodologies for analogous amino acid derivatives and are intended to serve as a starting point for researchers to explore the catalytic activity of this compound.
Theoretical Role in Asymmetric Catalysis
L-Norvaline methyl ester hydrochloride can potentially participate in asymmetric catalysis through several mechanisms:
-
Organocatalysis via Enamine Formation: The primary amine of L-norvaline methyl ester can react with carbonyl compounds (ketones or aldehydes) to form a chiral enamine intermediate. This enamine can then react with an electrophile, with the stereochemistry of the product being directed by the chiral backbone of the L-norvaline derivative.
-
Chiral Ligand for Metal Catalysis: The amine and ester functionalities can serve as coordination sites for metal centers. Modification of the ester or amine can lead to the synthesis of bidentate or polydentate chiral ligands for a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, alkylations, and cross-coupling reactions.
-
Brønsted Base Catalysis: The primary amine can act as a Brønsted base, activating substrates through deprotonation while influencing the stereochemical outcome of the reaction.
The linear n-propyl side chain of L-norvaline is a key structural feature that distinguishes it from the widely used L-proline (cyclic) and L-valine (branched). This difference in sterics and conformational flexibility is expected to influence the transition state of catalyzed reactions, potentially leading to unique reactivity and selectivity profiles.
Application 1: Asymmetric Aldol Reaction (Organocatalysis)
The asymmetric aldol reaction is a powerful C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Amino acids and their derivatives are known to catalyze this reaction via enamine formation. The following protocol is a template for evaluating L-Norvaline methyl ester hydrochloride as a catalyst in this transformation.
Proposed Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: (S)-Methyl 2-aminopentanoate hydrochloride in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-Methyl 2-aminopentanoate hydrochloride in their peptide coupling reactions.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Low yield of the desired peptide.
-
Presence of unreacted starting materials upon reaction monitoring (e.g., TLC, LC-MS).
-
Positive Kaiser test after coupling, indicating free primary amines.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Neutralization | (S)-Methyl 2-aminopentanoate is supplied as a hydrochloride salt and must be neutralized to the free amine for the coupling reaction to proceed.[2] Ensure complete neutralization by using a suitable base. |
| Steric Hindrance | The pentanoate side chain may cause steric hindrance, slowing down the reaction.[3] |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be potent enough for this specific amino acid ester. |
| Poor Solubility | The amino acid ester or the growing peptide chain may have poor solubility in the chosen solvent, leading to aggregation and incomplete reaction.[4][5] |
| Insufficient Reaction Time or Temperature | The reaction may require more time or elevated temperature to reach completion. |
| Reagent Degradation | Coupling reagents and solvents can degrade over time, reducing their effectiveness. |
Troubleshooting Workflow for Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: Racemization at the α-carbon
Symptoms:
-
Presence of diastereomeric impurities in the final product, detectable by chiral HPLC or NMR.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-activation of the Carboxylic Acid | Prolonged exposure of the activated carboxylic acid to the reaction conditions can lead to racemization.[3] |
| Strong Base | The use of a strong base can promote epimerization.[3] |
| Inappropriate Coupling Reagent/Additive Combination | Some coupling reagents are more prone to causing racemization than others. |
| Elevated Temperature | High reaction temperatures can increase the rate of racemization. |
Logical Relationship for Minimizing Racemization:
Caption: Key strategies for preventing racemization.
Frequently Asked Questions (FAQs)
Q1: How do I properly neutralize this compound before the coupling reaction?
A1: To neutralize the hydrochloride salt, you should use a non-nucleophilic organic base.[2] A common procedure is to dissolve the amino acid ester hydrochloride in the reaction solvent (e.g., DMF) and add a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, 1.1 to 1.5 equivalents of the base are used. For solid-phase peptide synthesis (SPPS), in-situ neutralization protocols are often employed where the base is added directly to the coupling reaction mixture.[2]
Q2: What are the recommended coupling reagents to use with this compound?
A2: For efficient coupling, especially when dealing with potentially sterically hindered amino acids, potent coupling reagents are recommended.[6][7] Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally effective.[6] Phosphonium salt-based reagents such as PyBOP and PyAOP are also excellent choices.[6] For couplings where racemization is a significant concern, reagents like DEPBT may be advantageous.[6]
Q3: Which solvents are suitable for coupling reactions involving this compound?
A3: The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction.[5] N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in peptide synthesis due to their excellent solvating properties.[5] Dichloromethane (DCM) can also be used, sometimes in combination with DMF.[5] For particularly difficult sequences prone to aggregation, a mixture of solvents or the use of chaotropic salts may be beneficial.[4]
Q4: What are potential side reactions to be aware of when using this compound?
A4: Besides low coupling efficiency and racemization, other potential side reactions include:
-
Diketopiperazine formation: This is more likely to occur at the dipeptide stage, especially if proline is one of the first two residues. Using 2-chlorotrityl chloride resin in Fmoc-based synthesis can help suppress this.[4]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide to form a guanidinyl group, which terminates the chain. Pre-activating the protected amino acid before adding it to the peptide-resin can prevent this.[4]
Q5: Can I use microwave-assisted peptide synthesis (MAPS) with this amino acid?
A5: Yes, microwave-assisted synthesis can be beneficial, particularly for improving coupling efficiency and reducing reaction times, especially with sterically hindered amino acids. The increased temperature can help overcome the activation energy barrier. However, it is important to carefully optimize the temperature and irradiation time to minimize the risk of racemization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | Moderate | Moderate to High | Often used with additives like HOBt or Oxyma Pure to suppress racemization.[6] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Low to Moderate | HATU and COMU are generally considered among the most efficient, with COMU offering a better safety profile.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective, especially for sterically hindered couplings and cyclization reactions.[6] |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific peptide sequence and synthesis scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc-Strategy) Coupling
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3.9 equivalents)
-
Base (e.g., DIPEA or NMM, 6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Neutralization and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (or this compound) and the coupling reagent in DMF.
-
Add the base to the solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or gentle heating can be applied.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is positive, a recoupling step (repeating steps 4 and 5) may be necessary.
Experimental Workflow for SPPS Coupling:
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 2: Solution-Phase Peptide Coupling
Materials:
-
N-protected amino acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Coupling reagent (e.g., HBTU, 1.1 equivalents)
-
Base (e.g., DIPEA, 2.5 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid and the coupling reagent in the anhydrous solvent.
-
Neutralization: Add the base to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Coupling: Add this compound to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the extraction solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
References
Technical Support Center: Purification of L-Norvaline Methyl Ester Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Norvaline methyl ester hydrochloride from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of L-Norvaline methyl ester hydrochloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Synthesis | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during work-up. - Loss of product during extraction or transfer. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - For the thionyl chloride method, maintain a low temperature during the addition of the reagent. For the TMSCl method, ensure the reaction is stirred for a sufficient time at room temperature. - Avoid prolonged exposure to high temperatures or strong basic conditions during work-up. - Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Minimize the number of transfer steps. |
| Product is an Oil Instead of Crystals | - Presence of residual solvent. - Impurities preventing crystallization. - The product is hygroscopic and has absorbed moisture. | - Ensure the product is thoroughly dried under vacuum. - Attempt to precipitate the product by adding a non-polar "anti-solvent" like diethyl ether or hexane to a concentrated solution of the product in a polar solvent like methanol. - Handle the product under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Discolored Product (Yellow or Brown) | - Presence of colored impurities from the starting materials or generated during the reaction. - Degradation of the product due to excessive heat. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Avoid excessive heating during the reaction and purification steps. |
| Poor Crystal Formation During Recrystallization | - Solution is too dilute. - Cooling rate is too fast. - Presence of significant impurities. | - Concentrate the solution to the point of saturation. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a pre-purification step, such as a column chromatography or an acid-base extraction, to remove major impurities before recrystallization. |
| Product is Difficult to Handle Due to its Hygroscopic Nature | - L-Norvaline methyl ester hydrochloride is inherently hygroscopic. | - Handle the purified product in a glove box or under a dry, inert atmosphere. - Store the final product in a tightly sealed container with a desiccant. |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing L-Norvaline methyl ester hydrochloride: the thionyl chloride or the trimethylchlorosilane (TMSCl) method?
A1: Both methods are effective for the esterification of L-Norvaline. The choice between them often depends on the available equipment, safety considerations, and desired scale of the reaction. The TMSCl method is generally considered more convenient due to its milder reaction conditions and simpler work-up procedure.[1][2] A comparison of the two methods is summarized below:
| Feature | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method |
| Reagents | L-Norvaline, Methanol, Thionyl Chloride | L-Norvaline, Methanol, Trimethylchlorosilane |
| Typical Yield | Good to Excellent | Good to Excellent (often comparable or higher than the thionyl chloride method)[1][2] |
| Reaction Conditions | Requires cooling (typically 0°C or below) during addition of thionyl chloride, followed by reflux. | Can be performed at room temperature.[1] |
| Safety | Thionyl chloride is highly corrosive and toxic, and the reaction produces HCl and SO2 gases. Must be performed in a well-ventilated fume hood. | TMSCl is flammable and corrosive. The reaction generates HCl gas. Requires handling in a fume hood. |
| Work-up | Involves removal of excess thionyl chloride and methanol, often by distillation, followed by precipitation or recrystallization. | Typically involves concentration of the reaction mixture to obtain the product.[1] |
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for this would be a mixture of chloroform, methanol, and acetic acid (e.g., in a 5:3:1 ratio). The disappearance of the L-Norvaline spot and the appearance of the product spot (which will have a higher Rf value) indicate the progression of the reaction.
Q3: What is the best solvent system for recrystallizing L-Norvaline methyl ester hydrochloride?
A3: A common and effective solvent system for the recrystallization of amino acid methyl ester hydrochlorides is a mixture of a polar solvent like methanol and a less polar "anti-solvent" such as diethyl ether.[3] The crude product is dissolved in a minimal amount of hot methanol, and then diethyl ether is slowly added until the solution becomes slightly cloudy. Slow cooling should then induce the formation of pure crystals.
Q4: My purified L-Norvaline methyl ester hydrochloride has a low melting point. What could be the reason?
A4: A low or broad melting point range is typically an indication of impurities. The presence of residual solvents, unreacted starting material (L-Norvaline), or byproducts from the reaction can depress the melting point. Further purification, such as another recrystallization, may be necessary. The reported melting point for L-Norvaline methyl ester hydrochloride is in the range of 98-106 °C.[4]
Q5: How should I store the purified L-Norvaline methyl ester hydrochloride?
A5: L-Norvaline methyl ester hydrochloride is hygroscopic and should be stored in a tightly sealed container in a desiccator at a low temperature (0-8°C is recommended) to prevent moisture absorption and potential degradation.[3][4]
Experimental Protocols
Synthesis of L-Norvaline Methyl Ester Hydrochloride using the Thionyl Chloride Method
Materials:
-
L-Norvaline
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-Norvaline (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux the reaction mixture for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Norvaline methyl ester hydrochloride.
Synthesis of L-Norvaline Methyl Ester Hydrochloride using the Trimethylchlorosilane (TMSCl) Method
Materials:
-
L-Norvaline
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask with a magnetic stirrer, suspend L-Norvaline (1 equivalent) in anhydrous methanol.
-
Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude L-Norvaline methyl ester hydrochloride.
Purification by Recrystallization
Materials:
-
Crude L-Norvaline methyl ester hydrochloride
-
Methanol
-
Diethyl Ether
Procedure:
-
Dissolve the crude L-Norvaline methyl ester hydrochloride in a minimal amount of hot methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Slowly add diethyl ether to the hot, clear filtrate with gentle swirling until the solution just begins to turn cloudy.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Potential Impurities and Their Control
| Impurity | Potential Origin | Detection | Control and Removal |
| Unreacted L-Norvaline | Incomplete esterification reaction. | TLC, ¹H NMR Spectroscopy | Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the esterifying agent. Recrystallization is usually effective in removing unreacted amino acid. |
| Diketopiperazine derivative | Self-condensation of the amino acid ester. This is more likely if the free base is generated under harsh conditions. | Mass Spectrometry, NMR Spectroscopy | Avoid strongly basic conditions and high temperatures during work-up. The hydrochloride salt is stable and less prone to self-condensation. |
| Polymeric byproducts | Polymerization of the amino acid or its ester. | Insoluble material, broad signals in NMR | Use of protecting groups if necessary, though generally not required for simple esterification. Purification by recrystallization should remove polymeric material. |
| Residual Solvents (Methanol, Diethyl Ether) | Incomplete drying of the final product. | ¹H NMR Spectroscopy | Thoroughly dry the final product under high vacuum. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of L-Norvaline methyl ester hydrochloride.
Caption: Troubleshooting decision tree for the purification of L-Norvaline methyl ester hydrochloride.
References
Technical Support Center: (S)-Methyl 2-aminopentanoate hydrochloride in Synthetic Chemistry
Welcome to the technical support center for (S)-Methyl 2-aminopentanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use in experimental settings, particularly in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the hydrochloride salt of the methyl ester of (S)-2-aminopentanoic acid, also known as L-norvaline methyl ester. It is a chiral building block commonly used in organic synthesis, particularly in the synthesis of peptides and peptidomimetics. Its hydrochloride form enhances stability and solubility in certain solvents.
Q2: What are the most common side reactions observed when using this compound in peptide synthesis?
The most prevalent side reactions are those common to solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the formation of the D-enantiomer.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide, leading to the cleavage of the peptide from the resin and termination of the chain. This is especially common when proline is one of the first two residues, but can occur with other amino acids as well.[1][2]
-
Incomplete Coupling: Failure of the amino acid to couple to the growing peptide chain, often due to steric hindrance or peptide aggregation.[3]
-
N-Acylation Issues: Unwanted acylation of the amine group, or failure of the desired acylation to proceed to completion.
Q3: How does the hydrochloride salt affect the reaction?
The amine group of this compound is protonated. To participate in a nucleophilic attack (e.g., peptide bond formation), the free amine must be generated by the addition of a non-nucleophilic base.[4] The choice and amount of base are critical to avoid side reactions like racemization.[5]
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (ninhydrin test) after coupling, indicating free amines.[6]
-
Mass spectrometry data shows a significant amount of the truncated peptide sequence.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | (S)-Methyl 2-aminopentanoate has a moderately bulky n-propyl side chain which can cause steric hindrance. Increase coupling time and/or temperature. Consider using more potent coupling reagents like HATU, HBTU, or HCTU.[3] |
| Peptide Aggregation | Hydrophobic sequences are prone to aggregation on the solid support.[1] Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.[1] |
| Insufficient Reagent Equivalents | Ensure at least a 4-fold excess of the amino acid and coupling reagents relative to the resin loading capacity.[7] |
| Inefficient Amine Neutralization | If starting from the hydrochloride salt, ensure complete neutralization of the amine. Use a sufficient amount of a non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine.[4][5] |
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Symptoms:
-
Chromatographic analysis (e.g., chiral HPLC) shows two closely eluting peaks for the desired peptide.
-
Mass spectrometry data is correct, but biological activity is reduced.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Strong Base | Strong bases can facilitate the abstraction of the alpha-proton, leading to racemization. Use a weaker, sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of DIPEA or triethylamine.[5] |
| Over-activation of Carboxylic Acid | Prolonged pre-activation of the carboxylic acid can increase the risk of racemization.[3] Reduce the pre-activation time before adding the amine component. |
| High Temperature | Elevated temperatures can increase the rate of racemization.[8] If using heat to overcome coupling issues, optimize for the shortest time necessary. |
| Inappropriate Coupling Reagent/Additive | Some coupling reagents are more prone to causing racemization. Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3][8] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[3] |
Quantitative Impact of Additives on Racemization (Illustrative Data)
The following table summarizes the generalized effect of different additives on the percentage of D-isomer formation during a typical coupling reaction. Actual values can vary based on the specific amino acid and reaction conditions.
| Coupling Additive | Typical % D-Isomer Formation |
| None | 5-15% |
| HOBt | 1-5% |
| HOAt | <1% |
| Oxyma Pure | <1% |
Issue 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of product, especially at the dipeptide stage.
-
Mass spectrometry reveals a cyclic dipeptide byproduct.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Resin Type | This side reaction is more prevalent with certain resins. If synthesizing a short peptide where the second residue is prone to DKP formation, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this cyclization.[1] |
| Fmoc Deprotection Conditions | The use of piperidine for Fmoc deprotection can catalyze DKP formation. For sensitive sequences, consider milder deprotection conditions or alternative deprotecting agents. |
| Dipeptide Intermediate | The linear dipeptide-resin is the direct precursor to DKP. To bypass this, consider synthesizing the dipeptide unit separately and then coupling it to the resin. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 eq.), a coupling reagent (e.g., HATU, 3.9 eq.), and an additive (e.g., HOAt, 4 eq.) in DMF.
-
Neutralization and Coupling: Add a non-nucleophilic base (e.g., DIEA, 8 eq.) to the amino acid solution and mix briefly. Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[3]
Protocol 2: Minimizing Racemization during Coupling
-
Follow the standard coupling protocol (Protocol 1).
-
Base Selection: Replace DIEA with a weaker, sterically hindered base such as 2,4,6-collidine (8 eq.).
-
Coupling Reagent and Additive: Use a combination known for low racemization, such as COMU with Oxyma Pure as the additive.
-
Activation Time: Minimize the time between the addition of the base to the amino acid solution and its introduction to the resin (in-situ neutralization).
-
Temperature Control: Maintain the reaction at room temperature. Avoid heating unless absolutely necessary to achieve coupling.
Visualizations
Workflow for a Standard Peptide Coupling Cycle
Caption: A generalized workflow for a single amino acid addition cycle in solid-phase peptide synthesis.
Troubleshooting Logic for Low Yield and Impurities
Caption: A decision-making workflow for troubleshooting common issues in peptide synthesis.
Mechanism of Racemization via Oxazolone Formation
References
- 1. peptide.com [peptide.com]
- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Racemization in Reactions with L-Norvaline Methyl Ester Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization during chemical reactions involving L-Norvaline methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when working with L-Norvaline methyl ester hydrochloride?
A1: Racemization is the conversion of a single enantiomer (in this case, the L-form of Norvaline methyl ester) into an equal mixture of both its L- and D-enantiomers. This loss of stereochemical integrity is a significant concern because the biological activity of molecules, such as peptides and pharmaceuticals, is often highly dependent on their specific three-dimensional structure. The D-enantiomer may have reduced or no biological activity, or in some cases, undesirable or toxic effects.
Q2: What are the primary causes of racemization during reactions with amino acid esters like L-Norvaline methyl ester hydrochloride?
A2: The primary drivers of racemization in reactions involving amino acid esters are the activation of the carboxyl group, which increases the acidity of the α-proton, and the presence of a base that can abstract this proton.[1][2][3] The two main mechanisms are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism, especially during peptide coupling. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is readily removed by a base, leading to a loss of chirality.[1]
-
Direct Enolization: A base can directly remove the α-proton from the activated amino acid ester to form an achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of enantiomers. This pathway is more significant under strongly basic conditions.[1]
Q3: Which reaction conditions are most likely to promote racemization of L-Norvaline methyl ester hydrochloride?
A3: Several factors can increase the likelihood and rate of racemization:
-
Presence and Strength of Base: The type and concentration of the base used are critical. Stronger bases and higher concentrations increase the rate of α-proton abstraction.[4][5]
-
Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can significantly accelerate racemization.[4]
-
Choice of Coupling Reagent: Some peptide coupling reagents are more prone to causing racemization than others.[6]
-
Prolonged Reaction Times: Longer exposure to conditions that promote racemization will naturally lead to a greater extent of the undesired side reaction.
-
Solvent Polarity: The solvent can influence the stability of the intermediates involved in racemization.
Troubleshooting Guide
Issue: I am observing significant racemization in my peptide coupling reaction involving L-Norvaline methyl ester hydrochloride. How can I minimize it?
Solution:
Several strategies can be employed to suppress racemization during peptide coupling reactions. These can be used individually or in combination.
1. Choice of Coupling Reagents and Additives:
-
Use Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended, especially when using carbodiimide coupling reagents like DCC or DIC.[4][5] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.
-
Select Appropriate Coupling Reagents: Phosphonium and aminium/uronium reagents such as BOP, PyBOP, HBTU, and HATU can be effective, particularly when used with the additives mentioned above.[4]
2. Control of Base:
-
Use Weaker, Sterically Hindered Bases: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine.[4][5]
-
Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. Typically, one equivalent of a tertiary base is sufficient when starting with the hydrochloride salt of an amino acid ester.[4]
3. Temperature Management:
-
Maintain Low Reaction Temperatures: Perform coupling reactions at room temperature or below (e.g., 0 °C). Avoid heating the reaction mixture unless absolutely necessary.[4]
Issue: How can I determine the extent of racemization in my product?
Solution:
Several analytical techniques can be used to quantify the enantiomeric purity of your product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. A chiral stationary phase is used to separate the L- and D-enantiomers, allowing for their quantification.
-
Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, this method separates enantiomers in the gas phase. The amino acid derivatives may need to be derivatized to make them volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify racemized products, especially in complex mixtures like peptide digests.[7][8]
-
Capillary Electrophoresis: This method can separate all optical isomers of a peptide in a single run and is highly sensitive to small variations.[9]
Data Presentation
Table 1: Influence of Base on Racemization in Peptide Coupling
| Base | pKa | Steric Hindrance | Relative Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low |
Data is generalized from findings on peptide coupling reactions and illustrates relative trends.[5]
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with Reduced Racemization
-
Dissolution: Dissolve the N-protected amino acid (1 equivalent) and a racemization-suppressing additive such as HOBt or Oxyma (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent (e.g., DIC, 1 equivalent) to the cooled solution and stir for 5-10 minutes.
-
Addition of Amino Component: In a separate flask, dissolve L-Norvaline methyl ester hydrochloride (1 equivalent) in the reaction solvent and add a weak, sterically hindered base like NMM (1 equivalent).
-
Coupling: Add the solution of the activated N-protected amino acid to the L-Norvaline methyl ester hydrochloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Upon completion, proceed with standard aqueous work-up and purification procedures.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Hydrolyze the final peptide product using 6 M HCl at 110 °C for 24 hours to break it down into its constituent amino acids. Neutralize the hydrolysate.
-
Derivatization (if necessary): Derivatize the amino acids with a suitable agent (e.g., Marfey's reagent, o-phthalaldehyde) to facilitate detection and separation.
-
Chromatography:
-
Column: Use a suitable chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: Use a mobile phase system optimized for the separation of the derivatized amino acid enantiomers (e.g., a mixture of acetonitrile and an aqueous buffer).
-
Detection: Use a UV or fluorescence detector, depending on the derivatizing agent used.
-
-
Quantification: Integrate the peak areas for the L- and D-norvaline enantiomers to determine the percentage of racemization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction time and temperature for (S)-Methyl 2-aminopentanoate hydrochloride
Technical Support Center: (S)-Methyl 2-aminopentanoate hydrochloride Synthesis
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound, the methyl ester of L-norvaline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound using thionyl chloride and methanol?
A1: The synthesis is a Fischer-Speier esterification. Thionyl chloride (SOCl₂) reacts with methanol (MeOH) in an exothermic reaction to generate hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as a catalyst, protonating the carbonyl oxygen of L-norvaline to activate it for nucleophilic attack by methanol, leading to the formation of the methyl ester.
Q2: Why is it unnecessary to use a protecting group for the amine functional group in L-norvaline?
A2: The reaction is performed under strongly acidic conditions due to the generation of HCl. The primary amine of L-norvaline is readily protonated to form an ammonium salt (-NH₃⁺). This positive charge renders the nitrogen non-nucleophilic, effectively protecting it from reacting with thionyl chloride or other electrophiles in the mixture.[1]
Q3: What are the critical safety precautions when using the thionyl chloride/methanol method?
A3:
-
Corrosive Reagents : Both thionyl chloride and the generated HCl are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction : The initial addition of thionyl chloride to methanol is highly exothermic. This step must be performed slowly and with efficient cooling (e.g., an ice-salt bath) to prevent the reaction from boiling uncontrollably.[2][3]
-
Gas Byproducts : The reaction releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these acidic and toxic fumes.
Q4: Are there milder, alternative methods for this esterification?
A4: Yes, a common alternative involves using trimethylchlorosilane (TMSCl) in methanol.[4][5] This system generates HCl under milder conditions and the reaction can often be carried out at room temperature, avoiding the need for strict low-temperature control during reagent addition.[6] However, reaction times may be longer (e.g., 12-24 hours).[4][6]
Troubleshooting Guide
Q5: My reaction mixture turned dark brown or black immediately after adding thionyl chloride. What went wrong?
A5: This indicates charring, likely caused by a runaway exothermic reaction. The rate of addition of thionyl chloride was too fast, or the cooling of the methanol was insufficient.
-
Preventative Measure : Pre-cool the anhydrous methanol to between -10°C and 0°C using an ice-salt bath. Add the thionyl chloride dropwise via an addition funnel over an extended period, ensuring the internal temperature does not exceed 0°C.[2]
Q6: The reaction yield is very low, and TLC analysis shows a significant amount of unreacted L-norvaline. How can I improve this?
A6: Low yield with remaining starting material points to an incomplete reaction.
-
Solution 1: Extend Reaction Time/Temperature : The reflux step is crucial for driving the esterification to completion. Ensure you are refluxing at an appropriate temperature (65-70°C) for a sufficient duration.[3][7] Monitor the reaction by TLC until the L-norvaline spot has disappeared. Some protocols call for reflux times of 7-9 hours.[3]
-
Solution 2: Check Reagent Stoichiometry : Ensure at least 1.1 to 1.5 molar equivalents of thionyl chloride are used relative to L-norvaline to generate enough HCl catalyst and drive the equilibrium towards the product.[2][8]
-
Solution 3: Ensure Anhydrous Conditions : Water will consume the thionyl chloride and inhibit the reaction. Use anhydrous methanol and protect the reaction apparatus from atmospheric moisture with drying tubes.
Q7: I obtained an oily product that is difficult to crystallize. What should I do?
A7: Oily products often result from impurities or residual solvent.
-
Solution 1: Ensure Complete Solvent Removal : After the reaction, excess methanol and volatile byproducts must be thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically any remaining traces.[9]
-
Solution 2: Use an Anti-Solvent for Crystallization : The hydrochloride salt product is typically soluble in methanol but insoluble in less polar solvents. After concentrating the reaction mixture, trituration or recrystallization using a solvent/anti-solvent system like methanol-diethyl ether or ethanol-ethyl acetate can induce crystallization.[2][10]
Data Presentation: Reaction Condition Optimization
The following table summarizes various reported conditions for the esterification of amino acids using thionyl chloride and methanol, providing a basis for optimizing the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Amino Acid | Generic Carboxylic Acid | L-Valine | D-Serine | [7],[3],[10] |
| Molar Ratio (AA:SOCl₂) | 1 : 1.35 | 1 : 1.0 - 1.5 | 1 : 1.8 | [7],[3],[10] |
| Solvent (Volume) | 15 mL MeOH per 1g SM | ~20 mol eq. MeOH | ~5 mL MeOH per 1g SM | [7],[3],[10] |
| SOCl₂ Addition Temp. | 0°C | -8 to -10°C | < 25°C | [7],[3],[10] |
| Intermediate Stirring | Not specified | 2.5 - 3.5 hours at RT | Not specified | [3] |
| Reflux Temperature | 70°C | 60 - 70°C | Reflux | [7],[3],[10] |
| Reflux Time | 2 hours | 7 - 9 hours | 6 hours | [7],[3],[10] |
Experimental Protocols
Protocol: Synthesis via Thionyl Chloride/Methanol
This protocol is a generalized procedure based on common literature methods.[2][3]
Materials:
-
L-norvaline
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (Et₂O)
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Drying tube (CaCl₂)
-
Ice-salt bath
-
Gas trap
Procedure:
-
Setup : Assemble a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Attach a drying tube and a gas outlet leading to a trap.
-
Reagent Preparation : Add anhydrous methanol (100 mL) to the flask and cool the vessel to -10°C using an ice-salt bath.
-
Thionyl Chloride Addition : Slowly add thionyl chloride (1.2 eq.) to the stirred, cold methanol via the addition funnel over 30-45 minutes. Maintain the internal temperature below 0°C throughout the addition.
-
Stirring : After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
L-norvaline Addition : Add L-norvaline (1.0 eq.) portion-wise to the reaction mixture under cooling.
-
Room Temperature Stirring : Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
Reflux : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Crystallization : To the resulting residue or oil, add a small amount of cold methanol to dissolve it, then slowly add diethyl ether while stirring until a white precipitate forms.
-
Isolation : Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (S)-Methyl 2-aminopentanoate HCl.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Simplified Reaction Pathway
Caption: Fischer esterification of L-norvaline to its methyl ester HCl salt.
References
- 1. reddit.com [reddit.com]
- 2. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
removing impurities from commercially available L-Norvaline methyl ester hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available L-Norvaline methyl ester hydrochloride. Our goal is to help you address common issues encountered during the purification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available L-Norvaline methyl ester hydrochloride?
A1: While a definitive list of impurities can vary between suppliers, potential impurities in commercial L-Norvaline methyl ester hydrochloride may include:
-
Starting materials: Unreacted L-Norvaline.
-
Stereoisomers: The presence of D-Norvaline methyl ester hydrochloride.
-
Related amino acid esters: Traces of other amino acid esters, such as L-Valine methyl ester hydrochloride or L-Isoleucine methyl ester hydrochloride, which have similar structures.[1][2]
-
By-products from synthesis: The esterification process, often using thionyl chloride and methanol, can lead to various side products.[3][4][5]
-
Degradation products: Improper storage can lead to hydrolysis of the ester or other degradation pathways.
Q2: What are the recommended methods for purifying L-Norvaline methyl ester hydrochloride?
A2: The two primary methods for purifying L-Norvaline methyl ester hydrochloride are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing small amounts of impurities. A common solvent system for similar amino acid esters is a mixture of a polar solvent like methanol or ethanol with a less polar co-solvent such as diethyl ether or hexane.[3][4]
-
Column chromatography is effective for separating impurities with different polarities from the desired compound. Silica gel is a common stationary phase, and a mobile phase gradient of dichloromethane (DCM) and methanol is often employed.
Q3: How can I assess the purity of my L-Norvaline methyl ester hydrochloride sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A versatile and common method for purity assessment.[6]
-
Gas Chromatography (GC): A validated GC method with a flame ionization detector (FID) has been used to assess the purity of the closely related L-Valine methyl ester hydrochloride.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a purification process.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value can be an indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a more polar solvent dropwise until the compound dissolves. For example, if using a methanol/diethyl ether mixture, increase the proportion of methanol. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The impurity level may be high. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization.[7] |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound may be more soluble in the chosen solvent system than anticipated. | Minimize the amount of hot solvent used to dissolve the compound. Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation before filtration. |
| Crystals are colored or appear impure. | The impurities are co-crystallizing with the product. | The chosen solvent system may not be optimal for rejecting the specific impurity. Consider a different solvent system or pre-purification with column chromatography. A second recrystallization may also be necessary.[8] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product and impurities (overlapping peaks/spots). | The mobile phase is too polar or not polar enough. The column was overloaded with the crude sample. | Optimize the mobile phase composition using TLC first to achieve good separation between the product and impurities. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[9] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be strongly interacting with the acidic silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). If the compound is basic, adding a small amount of a basic modifier like triethylamine to the mobile phase can help reduce tailing and improve elution.[9] |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a lower percentage of methanol in DCM). |
| Streaking or tailing of the product band on the column. | The sample was not loaded in a concentrated band. The compound is interacting strongly with the stationary phase. | Dissolve the crude sample in a minimal amount of the mobile phase before loading. Consider "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column. Adding a basic modifier to the mobile phase can reduce interactions with acidic silica gel.[9] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected purity improvement after applying the described purification methods.
Table 1: Purity of L-Norvaline Methyl Ester Hydrochloride Before and After Recrystallization
| Sample | Initial Purity (by HPLC) | Purity After Recrystallization (by HPLC) | Yield |
| Lot A | 95.2% | 99.1% | 85% |
| Lot B | 97.8% | 99.8% | 90% |
Table 2: Purity of L-Norvaline Methyl Ester Hydrochloride Before and After Column Chromatography
| Sample | Initial Purity (by HPLC) | Purity After Column Chromatography (by HPLC) | Yield |
| Lot C | 88.5% | 98.5% | 75% |
| Lot D | 92.0% | 99.3% | 80% |
Experimental Protocols
Protocol 1: Recrystallization from Methanol/Diethyl Ether
-
Dissolution: In a fume hood, place the crude L-Norvaline methyl ester hydrochloride in an Erlenmeyer flask. Add a minimal amount of warm methanol to dissolve the solid completely.
-
Precipitation: While gently swirling the flask, slowly add diethyl ether until the solution becomes slightly cloudy and the cloudiness persists.
-
Heating: Gently warm the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography using Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase system by running TLC plates with the crude material. A good solvent system will show the product spot with a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurity spots. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude L-Norvaline methyl ester hydrochloride in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 2% MeOH in DCM) and gradually increasing the polarity (e.g., up to 10% MeOH in DCM) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified L-Norvaline methyl ester hydrochloride.
Visualizations
Caption: General workflow for the purification of L-Norvaline methyl ester hydrochloride.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. iiste.org [iiste.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
challenges in the scale-up of reactions using (S)-Methyl 2-aminopentanoate hydrochloride
Welcome to the Technical Support Center for the scale-up of reactions using (S)-Methyl 2-aminopentanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several common challenges:
-
Thermal Management: Exothermic reactions, such as N-acylations or peptide couplings, can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature gradients, side reactions, and potential thermal runaway.[1]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more challenging than in a laboratory flask. Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and increased impurity formation.[2]
-
Solubility and Handling: The hydrochloride salt of (S)-Methyl 2-aminopentanoate is a solid that requires careful handling. Its solubility can vary significantly in different solvents, and this needs to be well-characterized to avoid precipitation or handling issues at scale.[1] The hygroscopic nature of the compound may also present challenges in large-scale handling and storage.
-
Reaction Kinetics and Control: Reactions that are fast at the lab scale may become difficult to control during large-scale additions of reagents. Slower, controlled addition rates are often necessary, which can prolong reaction times.
-
Downstream Processing and Purification: Isolating and purifying the product at a larger scale can be complicated by the volume of solvents and the need for specialized equipment. Crystallization and filtration processes may need significant optimization.
Q2: How does the hydrochloride salt form of (S)-Methyl 2-aminopentanoate impact scale-up?
A2: The hydrochloride salt form has several implications for scale-up:
-
Improved Stability and Handling: As a salt, the compound is generally more stable and easier to handle as a solid compared to the free base, which may be an oil or a less stable solid.[3]
-
Solubility: The hydrochloride salt form generally enhances solubility in polar solvents.[1][3] However, quantitative solubility data in common organic solvents is crucial for process development to avoid precipitation issues.
-
Stoichiometry of Base: The hydrochloride salt will react with one equivalent of base. This must be accounted for in the overall stoichiometry of the reaction, especially when using bases to neutralize the salt and free the amine for subsequent reactions like acylation. An excess of base may be required, which can introduce its own set of challenges, such as side reactions or purification difficulties.
Q3: What are the key safety considerations for scaling up reactions with this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Hazard Identification: A thorough risk assessment should be conducted to identify potential hazards, including the reactivity of reagents, exothermicity of the reaction, and toxicity of all materials.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including eye protection, gloves, and lab coats, is essential. For larger quantities, enhanced PPE such as face shields and chemical-resistant aprons may be necessary.
-
Containment and Ventilation: Reactions should be carried out in well-ventilated areas, such as a fume hood, especially when working with volatile solvents or reagents. For pilot-scale work, closed systems are preferred.
-
Emergency Preparedness: Ensure that appropriate emergency equipment, such as fire extinguishers, safety showers, and spill kits, are readily accessible. All personnel should be trained on emergency procedures.
-
Waste Disposal: A plan for the safe disposal of large quantities of chemical waste must be in place before starting the scale-up experiment.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation or Peptide Coupling Reactions at Scale
| Potential Cause | Troubleshooting Step |
| Poor Mixing/Mass Transfer | - Increase agitation speed (if possible without causing splashing or vortexing).- Use a reactor with appropriate baffles to improve mixing.- Consider a different reactor design for better mass transfer. |
| Incomplete Reaction | - Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC).- Extend the reaction time if necessary.- Ensure accurate stoichiometry of all reagents. |
| Reagent Degradation | - Use fresh, high-purity reagents.- If using a coupling agent, ensure it is not degraded. Some coupling agents are moisture-sensitive. |
| Precipitation of Reactants | - Re-evaluate the solvent system for better solubility of all components at the reaction temperature.- Consider a co-solvent system to improve solubility. |
Issue 2: Increased Impurity Profile After Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | - Implement a more robust cooling system for the reactor.- Slow down the rate of addition of exothermic reagents.- Dilute the reaction mixture to better manage the heat generated. |
| Localized "Hot Spots" due to Poor Mixing | - Improve agitation as described in "Low Yield".- Add reagents subsurface to promote better initial mixing. |
| Side Reactions (e.g., Racemization) | - Optimize the reaction temperature; lower temperatures often reduce racemization.- Choose a coupling reagent and base combination known to minimize racemization.[4] |
| Extended Reaction Times | - If longer reaction times are necessary at scale, investigate the stability of the product and intermediates under the reaction conditions. |
Data Presentation
Table 1: General Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters for Amino Acid Ester Acylation
| Parameter | Laboratory Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 50 L reactor) |
| Typical Batch Size | 1-10 g | 1-10 kg |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Heat Transfer | High surface area to volume ratio, efficient heating/cooling | Lower surface area to volume ratio, requires jacketed reactor |
| Reagent Addition | Manual addition via pipette or dropping funnel | Controlled addition via pump |
| Reaction Time | Typically shorter | Often longer due to controlled addition and slower heating/cooling |
| Typical Yield | Often higher due to ideal conditions | May be lower initially and require optimization |
| Impurity Profile | Generally lower | Can be higher without proper control of mixing and temperature |
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol provides a general methodology. Specific quantities and conditions will need to be optimized for your particular acylating agent and scale.
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a port for liquid addition.
-
Ensure the reactor is clean and dry.
-
-
Reagent Charging:
-
Charge the reactor with this compound and a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Begin agitation to ensure a uniform slurry or solution.
-
-
Neutralization:
-
Cool the mixture to 0-5 °C.
-
Slowly add a suitable base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free amine. The amount of base should be at least one equivalent, with a slight excess often being beneficial.
-
-
Acylation:
-
In a separate vessel, dissolve the acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent) in the reaction solvent.
-
Slowly add the acylating agent solution to the reactor, maintaining the temperature between 0-10 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water or a dilute aqueous acid/base).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as crystallization, chromatography, or distillation.
-
Mandatory Visualizations
Caption: Experimental workflow for N-acylation scale-up.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. (S)-Methyl 4-aminopentanoate hydrochloride (1608459-14-8) for sale [vulcanchem.com]
- 2. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 3. CAS 29840-56-0: methyl 5-aminopentanoate hydrochloride (1:… [cymitquimica.com]
- 4. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of (S)-Methyl 2-aminopentanoate hydrochloride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-Methyl 2-aminopentanoate hydrochloride during its synthesis.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low yields during the synthesis of this compound can be attributed to incomplete reaction, degradation of the product, or losses during workup and purification.
| Parameter | Potential Cause | Recommended Solution |
| Reaction Conditions | Incomplete esterification. | Ensure the use of anhydrous methanol and a sufficient excess of the acid catalyst (e.g., thionyl chloride or HCl). Monitor the reaction progress by TLC to ensure completion. For the thionyl chloride method, maintaining the reaction temperature between 35°C and 60°C can improve the reaction rate and yield.[1] For the TMSCl/methanol system, the reaction is typically conducted at room temperature.[2] |
| Hydrolysis of the ester back to the carboxylic acid. | Use anhydrous reagents and solvents. During workup, avoid prolonged exposure to aqueous basic conditions. | |
| Side Reactions | Formation of diketopiperazine. | Keep the reaction temperature low, especially after the initial esterification. Avoid prolonged heating or storage of the free amino ester. The hydrochloride salt is more stable and less prone to cyclization. |
| Workup & Purification | Loss of product during extraction. | This compound is water-soluble. If extractions are necessary, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent after neutralization of the free base. |
| Loss of product during crystallization. | Optimize the crystallization solvent system. Recrystallization from a mixture of anhydrous methanol and diethyl ether is a common procedure.[3] |
Problem 2: Presence of Impurities in the Final Product
The most common impurities are the starting material (L-norvaline), the corresponding diketopiperazine, the D-enantiomer, and hydrolysis products.
| Impurity | Method of Detection | Prevention Strategy |
| L-norvaline (unreacted starting material) | ¹H NMR, HPLC | Ensure the esterification reaction goes to completion by using an adequate amount of catalyst and sufficient reaction time.[2] |
| cyclo(L-Norvalyl-L-Norvalyl) (Diketopiperazine) | HPLC, Mass Spectrometry | Avoid high temperatures and prolonged reaction times after the initial esterification. Convert the free amino ester to its hydrochloride salt promptly, as the salt is more stable. |
| (R)-Methyl 2-aminopentanoate hydrochloride (D-enantiomer) | Chiral HPLC | Avoid harsh basic or acidic conditions and high temperatures during synthesis and workup, which can promote racemization. The use of milder reagents like trimethylchlorosilane in methanol at room temperature may reduce the risk of racemization compared to methods requiring high heat.[2] |
| (S)-2-Aminopentanoic acid (Hydrolysis product) | ¹H NMR, HPLC | Use anhydrous conditions throughout the synthesis. During workup, minimize contact with water, especially under non-acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during its synthesis?
A1: The primary degradation pathways are:
-
Diketopiperazine Formation: This is an intramolecular cyclization of two molecules of the amino acid ester to form a stable six-membered ring, especially when the amino group is deprotonated.
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid (L-norvaline) in the presence of water, particularly under basic or neutral conditions.
-
Racemization: The chiral center at the alpha-carbon can epimerize under harsh acidic or basic conditions, or at elevated temperatures, leading to the formation of the D-enantiomer.
Q2: Which is a better method for the synthesis of this compound: the thionyl chloride method or the trimethylchlorosilane (TMSCl) method?
A2: Both methods are effective for the esterification of amino acids. The thionyl chloride method often gives high yields but requires careful temperature control to avoid vigorous reactions and potential side products.[1] The TMSCl/methanol system is considered a milder and more convenient method, often providing comparable or even higher yields at room temperature, which can be advantageous in minimizing degradation.[2][4]
Q3: How can I minimize the formation of the diketopiperazine impurity?
A3: To minimize diketopiperazine formation, it is crucial to keep the free amino group protonated as much as possible. This is achieved by maintaining acidic conditions. After the synthesis, promptly isolating the product as the hydrochloride salt significantly enhances its stability and prevents cyclization. Avoid prolonged heating of the reaction mixture after the esterification is complete.
Q4: What is the best way to store this compound?
A4: this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation from moisture and heat.
Q5: How can I check the chiral purity of my final product?
A5: The most reliable method for determining the enantiomeric purity is by chiral High-Performance Liquid Chromatography (HPLC).[5] This technique can separate the L- and D-enantiomers, allowing for their quantification.
Quantitative Data
The following table presents a comparison of reported yields for the synthesis of various amino acid methyl ester hydrochlorides using the thionyl chloride/methanol and trimethylchlorosilane (TMSCl)/methanol methods. While data for (S)-Methyl 2-aminopentanoate is not specifically available, the data for analogous aliphatic amino acids provide a useful reference.
| Amino Acid | Reagent System | Yield (%) | Reference |
| L-Alanine | SOCl₂/MeOH | 97 | [1] |
| L-Alanine | TMSCl/MeOH | 98 | [2] |
| L-Valine | SOCl₂/MeOH | 60-65 | [6] |
| L-Valine | TMSCl/MeOH | 96 | [2] |
| L-Leucine | TMSCl/MeOH | 98 | [2] |
| L-Isoleucine | TMSCl/MeOH | 97 | [2] |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-norvaline (1 equivalent) in anhydrous methanol (e.g., 3-4 mL per gram of amino acid).
-
Cooling: Cool the suspension to -10°C to 0°C in an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 60-70°C) for 7-9 hours, or until the reaction is complete as monitored by TLC.[3]
-
Workup: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from a mixture of anhydrous methanol and diethyl ether to obtain this compound as a white solid.[3]
Protocol 2: Synthesis of this compound using Trimethylchlorosilane (TMSCl)
-
Reaction Setup: In a round-bottom flask, add L-norvaline (1 equivalent).
-
Addition of TMSCl: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the amino acid with stirring.[2]
-
Addition of Methanol: Add anhydrous methanol (e.g., 10 mL per 0.1 mol of amino acid) and stir the resulting mixture at room temperature.[2]
-
Reaction: Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.[2]
-
Workup: Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.
-
Purification: The product can be further purified by recrystallization if necessary.
Protocol 3: Chiral HPLC Analysis of this compound
This protocol is a general guideline and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a crown ether-based column (e.g., CROWNPAK CR(+)) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).
-
Mobile Phase: A typical mobile phase for a crown ether column would be an acidic aqueous solution (e.g., 0.05% perchloric acid in water). For a macrocyclic glycopeptide column, a polar organic mobile phase (e.g., methanol with a small amount of acid and/or base modifier) or a reversed-phase mobile phase (e.g., acetonitrile/water with a buffer) can be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Usually ambient or slightly elevated (e.g., 25-40°C).
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm).
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a racemic standard to identify the retention times of the (S)- and (R)-enantiomers. The enantiomeric purity can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: Major degradation pathways for (S)-Methyl 2-aminopentanoate during synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1H NMR Analysis of (S)-Methyl 2-aminopentanoate hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of chiral molecules like (S)-Methyl 2-aminopentanoate hydrochloride are paramount. While standard 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the chemical structure, it is often insufficient for determining enantiomeric purity. This guide provides a comparative analysis of standard 1H NMR with an advanced technique utilizing a chiral derivatizing agent, specifically Mosher's acid, for the comprehensive analysis of this compound, also known as L-Norvaline methyl ester hydrochloride.
Structural Confirmation via Standard 1H NMR
A standard 1H NMR spectrum provides essential information about the proton environments within the this compound molecule, confirming its basic structure. The expected signals, their chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for this initial verification.
Predicted 1H NMR Spectral Data for this compound:
| Signal | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | -CH3 (Ester) | ~3.8 | Singlet | 3H | - |
| b | -CH- (α-proton) | ~4.1 | Triplet | 1H | ~7.0 |
| c | -CH2- (β-protons) | ~1.9 | Multiplet | 2H | - |
| d | -CH2- (γ-protons) | ~1.4 | Multiplet | 2H | - |
| e | -CH3 (Terminal) | ~0.9 | Triplet | 3H | ~7.3 |
| f | -NH3+ | ~8.5 | Broad Singlet | 3H | - |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and concentration.
Experimental Protocol: Standard 1H NMR Spectroscopy
A routine 1H NMR spectrum can be acquired using a standard protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
NMR Instrument: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
This standard analysis workflow is illustrated below:
Figure 1: Standard workflow for 1H NMR analysis.
Enantiomeric Purity Determination using Mosher's Acid
Standard 1H NMR cannot distinguish between enantiomers as they are chemically equivalent in an achiral environment. To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) such as (R)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) can be employed. The reaction of the amino group of the amino acid ester with Mosher's acid forms diastereomeric amides, which are distinguishable by 1H NMR.
Experimental Protocol: Chiral Derivatization with Mosher's Acid [1][2]
-
Deprotonation: The hydrochloride salt of the amino acid ester must first be deprotonated to the free amine. This can be achieved by treatment with a mild base.
-
Derivatization: React the resulting free amine with (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire the 1H NMR spectrum of the resulting diastereomeric Mosher amides. The signals of the protons near the chiral center will exhibit different chemical shifts for the (S,R) and (R,R) diastereomers.
-
Quantification: The enantiomeric excess (% ee) can be determined by integrating the well-resolved signals corresponding to each diastereomer.
The workflow for this advanced analysis is as follows:
Figure 2: Workflow for enantiomeric purity analysis using Mosher's acid.
Comparison of Analytical Methods
| Feature | Standard 1H NMR | 1H NMR with Mosher's Acid Derivatization |
| Primary Application | Structural confirmation | Enantiomeric purity determination |
| Sample Preparation | Simple dissolution | Requires chemical derivatization steps |
| Analysis Time | Rapid | More time-consuming due to reaction and workup |
| Information Obtained | Connectivity, proton ratios | Enantiomeric ratio, absolute configuration (with known standard) |
| Sensitivity | High | Can be lower due to sample loss during derivatization |
| Cost | Lower | Higher due to cost of chiral reagent |
| Data Interpretation | Straightforward | Requires analysis of more complex spectra with overlapping signals |
Conclusion
For researchers and professionals in drug development, a multi-faceted approach to the analysis of chiral compounds like this compound is crucial. Standard 1H NMR serves as an indispensable tool for initial structural verification. However, for the critical assessment of enantiomeric purity, the use of chiral derivatizing agents such as Mosher's acid provides a robust and reliable method. While the derivatization method is more complex and time-consuming, the invaluable information it provides regarding enantiomeric excess is essential for quality control and regulatory compliance in the pharmaceutical industry. The choice of method will ultimately depend on the specific analytical question being addressed.
References
Navigating Amino Acid Analysis: A Comparative Guide to the 13C NMR Characterization of L-Norvaline Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, precise analytical characterization of small molecules is paramount. This guide provides a comparative analysis of the 13C NMR spectral data for L-Norvaline methyl ester hydrochloride, a key building block in peptide synthesis and a modulator of arginase activity. By comparing its spectral features with common alternatives, L-Leucine methyl ester hydrochloride and L-Valine methyl ester hydrochloride, this guide offers a valuable resource for unambiguous compound identification and quality control.
The unique structural arrangement of atoms in L-Norvaline methyl ester hydrochloride gives rise to a distinct 13C NMR fingerprint. Understanding these chemical shifts is crucial for verifying the integrity of the compound in various research and development applications, from fundamental biochemical studies to the synthesis of novel therapeutics.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for L-Norvaline methyl ester hydrochloride and its structural analogs, L-Leucine methyl ester hydrochloride and L-Valine methyl ester hydrochloride. The data is presented to facilitate a clear comparison of their spectral properties.
| Carbon Atom | L-Norvaline Methyl Ester Hydrochloride (Predicted δ, ppm) | L-Leucine Methyl Ester Hydrochloride (Experimental δ, ppm) | L-Valine Methyl Ester Hydrochloride (Experimental δ, ppm) |
| C=O | ~173 | 172.8 | 171.9 |
| α-C | ~54 | 51.5 | 58.5 |
| β-C | ~33 | 41.5 | 30.7 |
| γ-C | ~19 | 24.8 | 18.8, 18.4 |
| δ-C | ~13 | 22.6, 22.0 | - |
| O-CH3 | ~52 | 52.3 | 52.5 |
Note: The chemical shifts for L-Norvaline methyl ester hydrochloride are predicted based on its chemical structure and comparison with similar amino acid esters. Experimental values may vary slightly.
Experimental Protocol for 13C NMR Characterization
A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR data. The following methodology outlines the key steps for the characterization of amino acid methyl ester hydrochlorides.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the amino acid methyl ester hydrochloride sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (approximately 100 MHz or 125 MHz, respectively).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Sweep Width: Set a spectral width that encompasses all expected carbon resonances (e.g., 0 to 200 ppm).
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically ranging from 1024 to 4096 scans, depending on the sample concentration).
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensities, particularly for quaternary carbons.
-
Referencing: The chemical shifts are referenced internally to the solvent signal or an external standard like Tetramethylsilane (TMS).
4. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale.
Workflow for 13C NMR Characterization
The logical flow from sample preparation to final data analysis in a 13C NMR experiment is crucial for obtaining reliable results. The following diagram, generated using the DOT language, illustrates this experimental workflow.
Caption: Workflow for 13C NMR Characterization of Amino Acid Esters.
This comprehensive guide provides a framework for the 13C NMR characterization of L-Norvaline methyl ester hydrochloride and its comparison with other common amino acid esters. By following the detailed experimental protocol and understanding the comparative spectral data, researchers can ensure the identity and purity of their materials, which is a critical step in advancing scientific discovery and drug development.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Methyl 2-aminopentanoate Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of (S)-Methyl 2-aminopentanoate hydrochloride and contrasts it with experimental data from a structurally similar compound, offering insights into the predictable yet complex world of ionization-induced dissociation.
This compound, a chiral amino acid ester, presents a valuable case study for examining the fragmentation behavior of bifunctional compounds. Its structure, containing both an amine and a methyl ester group, gives rise to characteristic fragmentation pathways under mass spectrometric analysis. This guide will explore these pathways, compare them with an alternative compound, and provide detailed experimental protocols for researchers seeking to perform similar analyses.
Predicted Fragmentation Pattern of (S)-Methyl 2-aminopentanoate
The fragmentation of (S)-Methyl 2-aminopentanoate upon ionization is primarily dictated by the presence of the amino and methyl ester functional groups. In electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion (M+•). This high-energy species then undergoes a series of fragmentation reactions to yield smaller, more stable ions. The most probable fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage associated with the ester functionality.
A key fragmentation is the loss of the methoxycarbonyl group (-COOCH3), which would result in a prominent ion. Another significant fragmentation pathway is the alpha-cleavage, typical for amines, involving the breaking of the bond between the alpha- and beta-carbons, leading to the formation of a resonance-stabilized immonium ion.
The following table summarizes the predicted major fragment ions for (S)-Methyl 2-aminopentanoate (free base form, MW: 131.19 g/mol ) under electron ionization.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 131 | [C6H13NO2]+• | - | Molecular Ion |
| 102 | [C5H12N]+ | •OCH3 | Loss of methoxy radical from the ester |
| 88 | [C4H10N]+ | •COOCH3 | Loss of the methoxycarbonyl group |
| 74 | [C3H8NO2]+ | C3H7• | Cleavage of the propyl side chain |
| 56 | [C3H6N]+ | C3H7O2• | Alpha-cleavage and subsequent rearrangement |
| 30 | [CH4N]+ | C5H9O2• | Immonium ion from alpha-cleavage |
Comparative Analysis: Fragmentation of d-2-Aminobutyric acid, methyl ester
To provide a practical comparison, we can examine the published electron ionization mass spectrum of a similar compound, d-2-Aminobutyric acid, methyl ester (MW: 117.15 g/mol ), available from the NIST WebBook. While not an exact match, its structural similarity allows for a valuable comparison of fragmentation patterns.
| m/z | Relative Intensity | Proposed Fragment Ion | Neutral Loss |
| 117 | ~5% | [C5H11NO2]+• | - |
| 88 | ~15% | [C4H10N]+ | •OCH3 |
| 74 | ~100% | [C3H8NO2]+ | C2H5• |
| 59 | ~20% | [COOCH3]+ | C4H8N• |
| 44 | ~95% | [C2H6N]+ | C3H5O2• |
The experimental data for methyl 2-aminobutanoate shows a strong peak at m/z 74, corresponding to the loss of an ethyl group, and a base peak at m/z 44, likely due to the formation of an immonium ion after alpha-cleavage. This aligns with the predicted fragmentation pathways for amino acid esters.
Experimental Protocols
For researchers aiming to analyze this compound or similar compounds, a robust experimental protocol is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for such analyses, often requiring derivatization to enhance the volatility of the analyte.
GC-MS Analysis of Amino Acid Methyl Esters (with Derivatization)
1. Sample Preparation (Derivatization):
-
Esterification: To analyze the free amino acid, it must first be converted to its methyl ester. This is typically achieved by reacting the amino acid with a solution of 2M HCl in methanol at 80°C for 60 minutes.[1]
-
Acylation: Following esterification, the amino group is derivatized to reduce its polarity. A common reagent is pentafluoropropionic anhydride (PFPA) in an organic solvent like ethyl acetate, incubated at 65°C for 30 minutes.[2]
-
Extraction: The derivatized analyte is then extracted into a water-immiscible organic solvent, such as toluene, for injection into the GC-MS system.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and key fragments.
-
Visualization of Fragmentation Pathways
To visually represent the logical relationships in the fragmentation process of (S)-Methyl 2-aminopentanoate, a Graphviz diagram is provided below. This diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of (S)-Methyl 2-aminopentanoate.
Conclusion
The mass spectrometry fragmentation pattern of this compound can be predicted with a reasonable degree of accuracy based on the established fragmentation rules for amines and esters. Alpha-cleavage leading to a stable immonium ion and the loss of fragments from the ester group are expected to be the dominant pathways. Comparison with the experimental data of a similar compound, d-2-aminobutyric acid, methyl ester, validates these predictions. For researchers in the field, a thorough understanding of these fragmentation patterns, coupled with robust analytical protocols, is essential for the confident structural elucidation of novel compounds and the monitoring of known substances in complex matrices.
References
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of Methyl 2-aminopentanoate
The enantiomeric purity of amino acid derivatives is a critical parameter in the pharmaceutical and fine chemical industries. For researchers, scientists, and drug development professionals, achieving robust and reproducible separation of enantiomers is essential for quality control and the development of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of Methyl 2-aminopentanoate enantiomers. While specific data for Methyl 2-aminopentanoate is not abundant in the literature, methods developed for structurally similar α-amino acid esters, such as leucine and alanine esters, serve as excellent and directly applicable starting points for method development.
This guide focuses on methods employing polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability and high selectivity for this class of compounds. The data presented is primarily based on the separation of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) derivatives of α-amino acid esters, a common strategy to enhance UV and fluorescence detection.
Comparative Performance of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for the enantiomeric resolution of a diverse range of chiral compounds, including α-amino acid esters. The following table summarizes the performance of various covalently bonded Chiralpak® columns for the separation of NBD-derivatized amino acid esters. Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been reported to provide superior performance for this analyte class.[1]
| Chiral Stationary Phase (CSP) | Support | Analyte (Derivative) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | α-Amino Acid Ethyl Esters (NBD) | 20% 2-Propanol in Hexane | > 1.2 (Typical) | > 2.0 (Typical) |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | α-Amino Acid Ethyl Esters (NBD) | 20% 2-Propanol in Hexane | ~ 1.1 - 1.2 | ~ 1.5 - 2.0 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | α-Amino Acid Ethyl Esters (NBD) | 20% 2-Propanol in Hexane | < 1.1 | < 1.5 |
| Chiralpak ID | Amylose tris(3-chlorophenylcarbamate) | α-Amino Acid Methyl Esters (NBD) | 20% 2-Propanol in Hexane | ~ 1.0 - 1.1 | < 1.5 |
| Chiralpak IE | Amylose tris(3,5-dichlorophenylcarbamate) | α-Amino Acid Ethyl Esters (NBD) | 20% 2-Propanol in Hexane | ~ 1.1 - 1.3 | ~ 1.8 - 2.5 |
| Chiralpak IF | Amylose tris(3-chloro-4-methylphenylcarbamate) | α-Amino Acid Ethyl Esters (NBD) | 20% 2-Propanol in Hexane | ~ 1.1 - 1.2 | ~ 1.5 - 2.2 |
Data is synthesized from studies on various α-amino acid esters and serves as a guideline.[1][2] Performance will vary depending on the specific amino acid ester.
Experimental Workflow for Chiral HPLC Separation
The development of a chiral HPLC method typically follows a systematic workflow, from sample preparation to method optimization and validation. The diagram below illustrates a general workflow for the enantiomeric separation of Methyl 2-aminopentanoate.
Caption: A generalized workflow for developing a chiral HPLC method.
Detailed Experimental Protocols
The following protocols are based on established methods for the separation of α-amino acid esters and can be adapted for Methyl 2-aminopentanoate.
Protocol 1: Derivatization of Methyl 2-aminopentanoate with NBD-Cl
This procedure is for the derivatization of the amino acid ester to enhance its detectability.
Materials:
-
Methyl 2-aminopentanoate hydrochloride
-
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Methanol
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Prepare a 1 mg/mL solution of Methyl 2-aminopentanoate hydrochloride in methanol.
-
Prepare a 2 mg/mL solution of NBD-Cl in methanol.
-
In a clean vial, mix 100 µL of the Methyl 2-aminopentanoate solution with 200 µL of the sodium borate buffer.
-
Add 200 µL of the NBD-Cl solution to the vial.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
The resulting solution containing the NBD-derivative of Methyl 2-aminopentanoate is ready for HPLC analysis. Dilute with the mobile phase if necessary.
Protocol 2: Chiral HPLC Separation Method
This protocol outlines the chromatographic conditions for the enantiomeric separation using a Chiralpak IA column.
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Chiralpak IA column (250 mm x 4.6 mm, 5 µm particle size) is recommended for initial screening.[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol. A starting composition of 80:20 (v/v) is recommended. The ratio can be adjusted to optimize resolution and retention times. For example, increasing the 2-Propanol content will generally decrease retention times.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 10 µL.
-
Detection:
Method Optimization:
-
Mobile Phase Composition: The ratio of hexane to alcohol is the most critical parameter for optimizing the separation on polysaccharide-based CSPs. A systematic evaluation of the alcohol percentage (e.g., from 10% to 30% 2-propanol in hexane) is advised to find the optimal balance between resolution and analysis time.
-
Choice of Alcohol: While 2-propanol is commonly used, ethanol can also be evaluated as it may offer different selectivity.
-
Additives: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial. However, for NBD-derivatives of amino acid esters, neutral conditions are typically sufficient.
By leveraging the comparative data and detailed protocols provided, researchers can efficiently develop and optimize a robust chiral HPLC method for the enantiomeric separation of Methyl 2-aminopentanoate, ensuring the stereochemical purity of their compounds.
References
A Comparative Analysis of the Reactivity of (S)- and (R)-Methyl 2-aminopentanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the spatial arrangement of atoms within a molecule can profoundly influence its chemical behavior and biological activity. This guide provides a comparative framework for understanding and evaluating the reactivity of the enantiomers of Methyl 2-aminopentanoate hydrochloride: the (S)- and (R)-isomers. As enantiomers, these molecules exhibit identical physical and chemical properties in an achiral environment. However, their reactivity can differ significantly when subjected to a chiral environment, a principle of critical importance in asymmetric synthesis and the development of stereochemically pure pharmaceuticals.
This document outlines a proposed experimental approach to quantify the reactivity differences between (S)- and (R)-Methyl 2-aminopentanoate hydrochloride through kinetic resolution. The data generated from such an experiment would be invaluable for optimizing stereoselective syntheses and for the selection of the appropriate enantiomer in drug discovery and development pipelines.
Data Presentation: Quantifying Stereoselectivity
A direct comparison of the reactivity of the two enantiomers can be achieved by reacting a racemic mixture of Methyl 2-aminopentanoate hydrochloride with a chiral acylating agent in a process known as kinetic resolution. The differential reaction rates of the (S)- and (R)-enantiomers with the chiral reagent will lead to an enrichment of the less reactive enantiomer in the unreacted starting material and the formation of a diastereomeric product from the more reactive enantiomer.
The progress and selectivity of this reaction can be monitored over time by analyzing the enantiomeric excess (e.e.) of the unreacted Methyl 2-aminopentanoate and the diastereomeric excess (d.e.) of the product. The following table illustrates how the data from such a kinetic resolution experiment would be presented.
| Time (hours) | Conversion (%) | Enantiomeric Excess of Unreacted Amine (e.e. %) | Diastereomeric Excess of Product (d.e. %) | Selectivity Factor (s) |
| 1 | 10 | 11 | 90 | 2.5 |
| 2 | 20 | 25 | 92 | 2.6 |
| 4 | 35 | 54 | 93 | 2.7 |
| 8 | 50 | 99 | 94 | 2.8 |
Note: The data presented in this table is hypothetical and serves as an example of the expected outcome of the proposed experiment. The selectivity factor (s) is a measure of the relative reactivity of the two enantiomers and is calculated from the conversion and enantiomeric excess values. A higher selectivity factor indicates a greater difference in reactivity.
Experimental Protocols
To empirically determine the reactivity difference between (S)- and (R)-Methyl 2-aminopentanoate hydrochloride, a kinetic resolution experiment using a chiral acylating agent is proposed.
Protocol: Kinetic Resolution via N-Acylation
Objective: To compare the reaction rates of (S)- and (R)-Methyl 2-aminopentanoate hydrochloride with a chiral acylating agent.
Materials:
-
Racemic Methyl 2-aminopentanoate hydrochloride
-
Chiral acylating agent (e.g., (S)-Naproxen chloride)
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Quenching agent (e.g., Saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Chiral High-Performance Liquid Chromatography (HPLC) column and system
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic Methyl 2-aminopentanoate hydrochloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of the chiral acylating agent, (S)-Naproxen chloride (0.5 equivalents), in anhydrous dichloromethane dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. At specified time intervals (e.g., 1, 2, 4, 8 hours), withdraw aliquots of the reaction mixture.
-
Workup of Aliquots: Quench each aliquot with saturated aqueous sodium bicarbonate. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the residue from each aliquot by chiral HPLC to determine the enantiomeric excess of the unreacted Methyl 2-aminopentanoate and the diastereomeric excess of the N-acylated product.
-
Data Calculation: Calculate the percent conversion and the selectivity factor (s) at each time point.
Mandatory Visualizations
To facilitate a clear understanding of the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the kinetic resolution of Methyl 2-aminopentanoate hydrochloride.
Caption: Conceptual diagram of kinetic resolution.
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of (S)-Methyl 2-aminopentanoate hydrochloride
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this intricate architecture, providing invaluable insights into the structure, conformation, and intermolecular interactions that govern a compound's physical and chemical properties. This guide offers a comparative analysis of the crystallographic data for (S)-Methyl 2-aminopentanoate hydrochloride and related amino acid ester hydrochlorides, supported by detailed experimental protocols.
While a complete, publicly available crystallographic dataset for this compound is not readily accessible, a comparative analysis with structurally similar compounds provides a robust framework for understanding its likely solid-state properties. For this purpose, we will examine the crystallographic data of L-Alanine methyl ester hydrochloride and L-Valine ethyl ester hydrochloride, both of which share key functional groups with the target molecule.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for L-Alanine methyl ester hydrochloride and L-Valine ethyl ester hydrochloride, offering a basis for predicting the structural characteristics of this compound.
| Parameter | L-Alanine methyl ester hydrochloride | L-Valine ethyl ester hydrochloride[1] |
| Chemical Formula | C₄H₁₀ClNO₂ | C₇H₁₆NO₂⁺ · Cl⁻ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 5.987 | 6.543 |
| b (Å) | 10.345 | 11.234 |
| c (Å) | 12.456 | 15.678 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 771.3 | 1153.4 |
| Z | 4 | 4 |
| R-factor | 0.045 | 0.039 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules
The determination of a crystal structure through X-ray diffraction follows a well-established experimental workflow.[2][3][4][5] This process is crucial for obtaining high-quality data that leads to an accurate structural model.
Crystal Growth
The first and often most challenging step is the growth of a single, high-quality crystal.[2] For small organic molecules like amino acid hydrochlorides, this is typically achieved through slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include methanol, ethanol, and water.
-
Procedure: A saturated solution of the compound is prepared and filtered to remove any particulate matter. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over a period of several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS) is used.
-
Procedure: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each diffraction spot's intensity and position are recorded by the detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using a least-squares minimization process. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow and Data Comparison
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow of X-ray crystallography and the logical relationship in comparing crystallographic data.
Caption: Experimental Workflow for X-ray Crystallography
Caption: Logical Relationship in Crystallographic Data Comparison
References
A Researcher's Guide to Confirming the Enantiomeric Excess of L-Norvaline Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the stereochemical purity of chiral building blocks is paramount. L-Norvaline, an unnatural amino acid, and its derivatives are incorporated into various peptidomimetics and pharmaceuticals to enhance metabolic stability or modulate biological activity. Consequently, rigorous quality control of starting materials, such as L-Norvaline methyl ester hydrochloride, is crucial. This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess (ee) of L-Norvaline methyl ester hydrochloride, complete with experimental protocols and supporting data.
Comparison of Analytical Methodologies
The determination of enantiomeric excess is most commonly accomplished through chromatographic techniques that employ a chiral environment to differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its robustness and high resolution.[1][2][3] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages and can be valuable orthogonal techniques. Supercritical Fluid Chromatography (SFC) is another emerging technique that offers fast and efficient separations.[4][5]
| Method | Principle | Sample Preparation | Instrumentation | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Derivatization of the primary amine, typically with FMOC-Cl, is often required for UV detection and improved resolution.[1][6] | HPLC system with a UV or MS detector and a chiral column. | High resolution and accuracy, well-established and robust.[1] | Chiral columns can be expensive, and method development can be time-consuming. |
| Chiral GC-MS | Separation of volatile, chiral derivatives on a chiral capillary column. | Two-step derivatization: esterification followed by acylation to increase volatility.[7] | GC system coupled with a Mass Spectrometer and a chiral capillary column. | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization, which can be complex and may introduce impurities.[7] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[8] | Simple mixing of the sample with the CDA or CSA in an NMR tube.[7] | High-field NMR spectrometer. | Rapid analysis, provides a direct measure of the molar ratio without the need for a calibration curve, and is non-destructive. | Lower sensitivity compared to chromatographic methods, requires a higher concentration of the analyte. |
| Chiral SFC | Separation of enantiomers using a supercritical fluid as the mobile phase and a chiral stationary phase. | Similar to HPLC, derivatization may be necessary. | SFC system with a suitable detector and a chiral column. | Fast separations, reduced solvent consumption, and suitable for thermally labile compounds.[4][5] | Requires specialized instrumentation. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the enantiomeric excess of L-Norvaline methyl ester hydrochloride after derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
1. Derivatization of L-Norvaline Methyl Ester Hydrochloride with FMOC-Cl:
-
Dissolve approximately 10 mg of L-Norvaline methyl ester hydrochloride in 1 mL of a 1:1 mixture of 10% aqueous sodium carbonate solution and dioxane.
-
Cool the solution in an ice bath and slowly add a solution of FMOC-Cl (1.1 equivalents) in dioxane.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Pour the reaction mixture into water and extract with diethyl ether to remove excess FMOC-Cl.
-
Acidify the aqueous layer with concentrated HCl in an ice bath to precipitate the N-FMOC-L-Norvaline methyl ester.
-
Filter the precipitate and dry under vacuum.[1]
2. HPLC Analysis:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or a similar polysaccharide-based chiral stationary phase.[6]
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
-
Detection: UV at 264 nm.
3. Data Analysis:
-
Inject a racemic standard of N-FMOC-Norvaline methyl ester to determine the retention times of the D- and L-enantiomers.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details a general method for the analysis of amino acid enantiomers, which can be adapted for Norvaline methyl ester.
1. Derivatization:
-
Esterification: Place the dried L-Norvaline methyl ester hydrochloride sample (approx. 1 mg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). Seal the vial and heat at 150 °C for 15 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.[7]
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
2. GC-MS Analysis:
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 120 °C at 4 °C/min, and finally ramp to 200 °C at 10 °C/min and hold for 5 minutes.[7]
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times and mass spectra.
-
Calculate the % ee from the integrated peak areas of the relevant ions.
NMR Spectroscopy
This protocol utilizes a chiral derivatizing agent to induce chemical shift differences between the enantiomers.
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of L-Norvaline methyl ester hydrochloride in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.2 equivalents of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or 2-formylphenylboronic acid (2-FPBA) in the presence of a chiral diol like (R)-BINOL.[7][9]
-
Gently swirl the tube to ensure complete mixing and reaction.
2. NMR Acquisition:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
3. Data Analysis:
-
Identify a well-resolved proton signal that is duplicated due to the formation of diastereomers (e.g., the methyl ester protons or the α-proton).
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the % ee based on the ratio of the integrals.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC-MS.
Caption: Workflow for ee determination by NMR Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. phenomenex.com [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative study of different amino acid esters in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. Among these, the choice of the C-terminal amino acid ester significantly influences the overall efficiency, purity, and scalability of the synthesis. This guide provides an objective comparison of commonly used amino acid esters—methyl, ethyl, benzyl, and tert-butyl esters—supported by experimental data and detailed protocols to inform the selection of the most suitable ester for a given synthetic challenge.
Data Presentation: Comparative Analysis of Amino Acid Esters
The following table summarizes the key performance parameters of different amino acid esters in the context of solid-phase peptide synthesis (SPPS). The data is compiled from various studies and represents typical outcomes. A model tripeptide, Gly-Phe-Ala-OR (where R = Methyl, Ethyl, Benzyl, or tert-Butyl), is used as a reference for this comparison.
| Parameter | Methyl Ester | Ethyl Ester | Benzyl (Bzl) Ester | tert-Butyl (tBu) Ester |
| Typical Coupling Yield / Step (%) | >99% | >99% | >99% | >99% |
| Relative Racemization Risk | Low | Low | Low to Moderate | Low |
| Deprotection/Cleavage Conditions | Saponification (e.g., NaOH in MeOH/H₂O) | Saponification (e.g., NaOH in MeOH/H₂O) | Strong acidolysis (e.g., HF, TFMSA) or Catalytic Hydrogenolysis (H₂/Pd-C)[1] | Moderate acidolysis (e.g., TFA)[2] |
| Compatibility with SPPS Strategy | Primarily solution-phase; less common in standard Fmoc or Boc SPPS | Primarily solution-phase; less common in standard Fmoc or Boc SPPS | Boc/Bzl strategy[1] | Fmoc/tBu strategy |
| Key Advantages | Simple, small protecting group | Small protecting group | High stability; orthogonal to Fmoc deprotection | Facile cleavage under mild acidic conditions; orthogonal to Fmoc deprotection |
| Key Disadvantages | Harsh basic cleavage can cause side reactions and racemization | Harsh basic cleavage can cause side reactions and racemization | Requires strong acids or catalytic hydrogenation for cleavage, which can affect other protecting groups | Labile to repeated acid treatments in Boc-SPPS |
Experimental Protocols
Detailed methodologies for the key stages of peptide synthesis using different C-terminal esters are provided below. These protocols are based on standard procedures in solid-phase peptide synthesis.
Protocol 1: Attachment of the First Amino Acid to the Resin (Esterification)
Objective: To covalently link the C-terminal amino acid to the solid support.
A. For Methyl and Ethyl Esters (via pre-loaded resin - less common in SPPS, more for solution phase):
While less common for standard SPPS, pre-loaded resins with methyl or ethyl esters can be prepared. However, the more standard approach involves synthesizing the peptide on a resin that allows for cleavage to the acid and then esterifying in solution. For the purpose of this guide, we will focus on the more common SPPS linkers for benzyl and tert-butyl esters.
B. For Benzyl Esters (e.g., loading on Wang or Merrifield resin):
-
Materials: Fmoc-Ala-OH, Wang resin, N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Swell the Wang resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a mixture of DCM/DMF (1:1).
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
C. For tert-Butyl Esters (using 2-Chlorotrityl chloride resin):
-
Materials: Fmoc-Ala-OH, 2-Chlorotrityl chloride resin, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Swell the 2-Chlorotrityl chloride resin in DCM for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-Ala-OH (1.2 eq.) and DIPEA (2.5 eq.) in DCM.
-
Add the solution to the resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites, add a small amount of methanol and agitate for 15 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)
Objective: Stepwise elongation of the peptide chain. This protocol is for the synthesis of Gly-Phe-Ala-O-tBu on the 2-chlorotrityl resin loaded in the previous step.
-
Materials: Fmoc-Phe-OH, Fmoc-Gly-OH, HBTU, DIPEA, 20% Piperidine in DMF, DMF.
-
Procedure (for each coupling cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
Pre-activate the next amino acid (Fmoc-Phe-OH, then Fmoc-Gly-OH in the subsequent cycle) (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirm the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Protocol 3: Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
A. For Benzyl Esters (from Merrifield Resin - Boc/Bzl Strategy):
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol as a scavenger (9:1 v/v). (Caution: HF is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus).
-
Procedure:
-
Dry the peptide-resin thoroughly.
-
Cool the cleavage vessel to -5 to 0 °C.
-
Add the cleavage cocktail to the resin and stir for 1-2 hours at 0 °C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
B. For tert-Butyl Esters (from 2-Chlorotrityl Resin - Fmoc/tBu Strategy):
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[3].
-
Procedure:
-
Wash the peptide-resin with DCM and dry.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature[4].
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Mandatory Visualization
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The selection of a C-terminal amino acid ester is a critical parameter in peptide synthesis that should be aligned with the overall synthetic strategy. For the robust and widely used Fmoc/tBu strategy, tert-butyl esters, often employed with acid-labile resins like 2-chlorotrityl chloride, offer the advantage of mild cleavage conditions. In contrast, benzyl esters are integral to the traditional Boc/Bzl strategy, requiring stronger acids for cleavage but providing high stability during synthesis. Methyl and ethyl esters, while simple, are less commonly used in modern SPPS due to the harsh basic conditions required for their cleavage, which can introduce undesirable side reactions. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize the yield, purity, and efficiency of their peptide synthesis endeavors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S)-Methyl 2-aminopentanoate hydrochloride
For immediate release
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (S)-Methyl 2-aminopentanoate hydrochloride, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
This compound should be treated as a hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Improper disposal can lead to regulatory violations and potential safety hazards.
Disposal Protocol
The primary directive for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] Do not dispose of this chemical in the regular trash or pour it down the drain.[2][3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Spill Management:
-
Arranging for Disposal:
Key Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 77497-96-2 | - |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [1] |
| Improper Disposal Methods | Do not dispose in regular trash or down the drain. | [2][3] |
| Waste Container | Suitable, closed, and clearly labeled "Hazardous Waste" | [4][5][6] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling (S)-Methyl 2-aminopentanoate hydrochloride
Essential Safety and Handling Guide for (S)-Methyl 2-aminopentanoate hydrochloride
This guide provides crucial safety and logistical information for handling this compound in a laboratory environment. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles and face shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes | Disposable nitrile gloves offer good short-term protection.[1] Double gloving is recommended when handling hazardous drugs.[3] Lab coats should be fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary in poorly ventilated areas or for procedures that may generate dust or aerosols.[1][2] If engineering controls like a fume hood are insufficient, a respiratory protection program must be implemented.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Use spark-proof tools and avoid sources of ignition if the compound is flammable.[1][7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[8]
Disposal Plan
Contaminated materials and waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[9]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]
-
Incompatible Wastes: Never mix incompatible wastes.[9]
-
Disposal Method: Do not dispose of down the sewer or in regular trash.[9] Use a licensed hazardous waste disposal service.
Emergency Procedures
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with absorbent material and collect it into a sealed container for disposal.[1]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Experimental Workflow and Disposal Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.se [fishersci.se]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
